2-(3-hydroxyphenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAGDRSOLWVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374730 | |
| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-10-7 | |
| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92379-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-hydroxyphenyl)benzoic acid synthesis pathways
An In-Depth Technical Guide to the Synthetic Pathways of 2-(3-hydroxyphenyl)benzoic Acid
Introduction
2-(3-hydroxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous biologically active compounds, and the specific arrangement of the hydroxyl and carboxylic acid groups in this molecule presents a versatile platform for further functionalization. Its analogs have been investigated for a range of applications, including their potential as anti-inflammatory agents and antioxidants[1][2][3]. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, offering researchers and drug development professionals a detailed, field-proven analysis of the available methodologies. We will delve into the causality behind experimental choices, provide validated protocols, and compare the strategic advantages of each route.
Chapter 1: A Retrosynthetic Approach to Synthesis Design
The foundation of an efficient synthesis lies in a logical retrosynthetic analysis. By disconnecting the target molecule at key positions, we can identify readily available starting materials and formulate robust synthetic strategies. For 2-(3-hydroxyphenyl)benzoic acid, the most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings.
Caption: Retrosynthetic analysis of 2-(3-hydroxyphenyl)benzoic acid.
This analysis highlights two primary bond formations to consider:
-
Biaryl C-C Bond Formation (Disconnection a): This is the most common approach, leading directly to powerful cross-coupling reactions like the Suzuki-Miyaura coupling. It involves coupling a phenyl ring bearing the carboxylic acid group (or a precursor) with a phenyl ring bearing the hydroxyl group (or a protected version).
-
Carboxylation (Disconnection b): This strategy involves forming the biaryl skeleton first and then introducing the carboxylic acid group onto the appropriate ring, typically via a Grignard or lithiation reaction followed by quenching with carbon dioxide.
Based on these disconnections, we will explore the most scientifically robust and widely adopted synthetic pathways.
Chapter 2: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing biaryl systems due to its mild conditions, broad functional group tolerance, and the stability of the organoboron reagents.[4][5] The reaction facilitates the palladium-catalyzed coupling of an organoboron species with an organohalide.[6]
Principle and Mechanism
The catalytic cycle is a cornerstone of modern organometallic chemistry and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] A base is required to activate the organoboron compound, facilitating the transmetalation step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application to 2-(3-hydroxyphenyl)benzoic acid Synthesis
For this specific target, the Suzuki coupling can be approached from two directions, primarily differing in the choice of starting materials. Functional groups like phenols and carboxylic acids often require protection to prevent side reactions, such as competitive binding to the catalyst or acid-base reactions. Methyl ethers (for phenols) and methyl esters (for carboxylic acids) are common protecting groups.
-
Route A: Coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with 3-methoxyphenylboronic acid.
-
Route B: Coupling of a 3-haloanisole (e.g., 3-bromoanisole) with 2-(methoxycarbonyl)phenylboronic acid.
Route A is often preferred due to the commercial availability and stability of 3-methoxyphenylboronic acid.
Detailed Experimental Protocol: Suzuki Coupling (Route A)
This protocol is a representative procedure for the synthesis of methyl 2-(3-methoxyphenyl)benzoate, the protected precursor to the final product.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).[9]
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃, 4 mol%).
-
Solvent and Inert Atmosphere: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[9]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-(3-methoxyphenyl)benzoate.
-
Deprotection: The final step involves the cleavage of the methyl ether to reveal the free phenol. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in a chlorinated solvent (e.g., dichloromethane) at low temperatures. Subsequent hydrolysis of the methyl ester under basic (e.g., NaOH) or acidic (e.g., HCl) conditions yields the final product, 2-(3-hydroxyphenyl)benzoic acid.
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂ / PCy₃ | Provides a robust and active Pd(0) species for a wide range of aryl halides.[8] |
| Base | K₃PO₄ | A moderately strong base that facilitates transmetalation without promoting ester hydrolysis.[9] |
| Solvent | Toluene / Water | Biphasic system that helps dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Argon/N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Chapter 3: Grignard Reagent-Based Syntheses
The Grignard reaction is a classic organometallic reaction for C-C bond formation. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For synthesizing carboxylic acids, the key electrophile is solid carbon dioxide (dry ice).[10][11]
Principle and Causality
The synthesis of a Grignard reagent requires strictly anhydrous (water-free) conditions. The C-Mg bond is highly polarized, making the carbon atom strongly nucleophilic and basic. Any protic source, such as water or alcohols, will immediately protonate and destroy the reagent, converting it into an unreactive alkane.[10]
Application to 2-(3-hydroxyphenyl)benzoic acid Synthesis
A practical Grignard approach involves creating the biaryl framework first, followed by carboxylation.
-
Precursor Synthesis: Synthesize 2-bromo-3'-methoxybiphenyl via a Suzuki coupling between 1,2-dibromobenzene and 3-methoxyphenylboronic acid (a selective mono-coupling).
-
Grignard Formation: Convert 2-bromo-3'-methoxybiphenyl to its corresponding Grignard reagent, 2-(3-methoxyphenyl)phenylmagnesium bromide, by reacting it with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.
-
Carboxylation: Pour the freshly prepared Grignard reagent over an excess of crushed dry ice. The nucleophilic carbon attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Workup and Deprotection: Acidify the reaction mixture with a strong aqueous acid (e.g., HCl). This protonates the carboxylate to form the carboxylic acid and dissolves any unreacted magnesium. The final step is the deprotection of the methoxy group using BBr₃, as described previously.
Detailed Experimental Protocol: Grignard Carboxylation
This protocol outlines the carboxylation step.
-
Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, prepare the Grignard reagent from 2-bromo-3'-methoxybiphenyl (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF.
-
Carboxylation: In a separate flask, place a large excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with gentle stirring. A viscous mass will form. Allow the excess CO₂ to sublime.
-
Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 6M HCl while cooling the flask in an ice bath. Stir until all solids have dissolved and two clear layers are present.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting crude 2-(3-methoxyphenyl)benzoic acid can be purified by recrystallization or column chromatography.
Caption: Workflow for the Grignard-based synthesis pathway.
Chapter 4: Alternative and Modern Synthetic Routes
While Suzuki and Grignard reactions are the workhorses for this type of synthesis, other methods offer unique advantages or novel approaches.
Directed ortho-Lithiation (DoM)
Directed ortho-metalation is a powerful regioselective functionalization technique. A directing group on an aromatic ring (in this case, the carboxylate group) complexes with an organolithium base, directing deprotonation to the adjacent ortho position.[12][13] Treatment of an unprotected benzoic acid with a strong, hindered base like sec-butyllithium in the presence of TMEDA at low temperatures generates a stable ortho-lithiated dianion.[14][15] While theoretically possible to apply to a 3-phenylbenzoic acid precursor, controlling regioselectivity could be challenging. This method is more commonly used to introduce simpler substituents.
Decarboxylative Cross-Coupling
A more modern and atom-economical strategy is decarboxylative cross-coupling.[16] This method avoids the pre-functionalization required for Suzuki and Grignard reagents by coupling a benzoic acid derivative directly with a C-H bond of another arene.[17] A potential route to 2-(3-hydroxyphenyl)benzoic acid could involve the palladium-catalyzed oxidative coupling of 2-iodobenzoic acid with 3-methoxyphenol, where the C-COOH bond of one partner is ultimately formed after the coupling of a C-I bond with a C-H bond. While elegant, these methods are still evolving and may have a narrower substrate scope than traditional cross-coupling reactions.
Chapter 5: Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends heavily on the specific goals of the researcher, including scale, purity requirements, and available resources.
| Pathway | Key Advantages | Key Disadvantages | Best For... |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, commercially available reagents, high yields.[4][5] | Cost of palladium catalysts, potential for toxic boron and palladium residues. | General lab-scale synthesis, high-throughput chemistry, and complex molecule synthesis. |
| Grignard Reaction | Inexpensive reagents (magnesium), straightforward carboxylation step.[11] | Strict requirement for anhydrous conditions, low tolerance for acidic functional groups (e.g., phenols, acids).[10] | Large-scale synthesis where cost is a primary driver and functional groups can be easily protected. |
| Directed ortho-Lithiation | Excellent regioselectivity for ortho functionalization, avoids pre-functionalized substrates.[13] | Requires cryogenic temperatures (-78 °C), use of pyrophoric organolithium reagents. | Introducing substituents ortho to an existing carboxylic acid; less ideal for constructing the biaryl bond itself. |
| Decarboxylative Coupling | High atom economy, uses C-H bonds directly, avoids organometallic intermediates.[16] | Often requires specific directing groups, catalyst development is ongoing, can have regioselectivity issues. | Exploratory and green chemistry applications where minimizing waste is a key objective. |
Expert Recommendation: For most laboratory and drug discovery applications, the Suzuki-Miyaura coupling represents the most reliable, versatile, and high-yielding pathway for the synthesis of 2-(3-hydroxyphenyl)benzoic acid. Its tolerance for various functional groups (with appropriate protection) simplifies the overall synthetic sequence and generally provides a cleaner reaction profile, facilitating purification.
References
- Mastering Suzuki-Miyaura Coupling: A Deep Dive into Mechanism and Applications with 4-Bromomethyl Biphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023, August 15). BOC Sciences.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
- Mortier, J., & Vaultier, M. (n.d.). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). Benchchem.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
- Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. (n.d.). Benchchem.
- Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. (2025, September 16). Congen Pharma.
- Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020, June 5). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (2025, October 25). Directed lithiation of unprotected benzoic acids. ResearchGate.
- General schematic for the decarboxylative oxidative coupling between benzoic acid derivatives and polyfluorinated arenes. (n.d.). ResearchGate.
- Ford, J., & Larrosa, I. (2017, April 26). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. PMC.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
- 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid. (n.d.). MySkinRecipes.
- 2-(3-Hydroxyphenyl)benzoic Acid. (n.d.). Benchchem.
- Grignard Reaction - Synthesis of Substituted Benzoic Acids. (n.d.). OpenBU.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI.
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An In-depth Technical Guide to the Solubility and Stability of 2-(3-hydroxyphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(3-hydroxyphenyl)benzoic acid, a biphenyl derivative, presents a chemical scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a phenolic hydroxyl group on separate, directly-linked phenyl rings, imparts a unique combination of acidic and phenolic characteristics. This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(3-hydroxyphenyl)benzoic acid, focusing on its solubility and stability. Understanding these parameters is paramount for its potential application in drug development, where bioavailability and shelf-life are key determinants of a viable therapeutic agent. This document will delve into the theoretical and practical aspects of these properties, offering field-proven insights and detailed experimental protocols for their evaluation.
Chemical and Physical Properties
The foundational step in characterizing any compound is to establish its fundamental physicochemical properties. Due to the limited availability of experimental data for 2-(3-hydroxyphenyl)benzoic acid, this section combines information from structurally similar compounds with well-established predictive models to provide a robust profile.
Structure and Basic Information
-
IUPAC Name: 2-(3-hydroxyphenyl)benzoic acid
-
Molecular Formula: C₁₃H₁₀O₃
-
Molecular Weight: 214.22 g/mol
-
Chemical Structure:
Caption: Chemical structure of 2-(3-hydroxyphenyl)benzoic acid.
Predicted Physicochemical Parameters
The following table summarizes the predicted physicochemical properties of 2-(3-hydroxyphenyl)benzoic acid. These values are derived from computational models and by analogy to structurally related compounds, providing a valuable starting point for experimental design.
| Parameter | Predicted Value | Method/Rationale |
| pKa (acidic) | ~3.5 - 4.5 | Based on the pKa of benzoic acid and the electron-withdrawing effect of the phenyl substituent. |
| pKa (phenolic) | ~9.5 - 10.5 | Based on the pKa of phenol and related hydroxybenzoic acids. |
| logP | ~2.5 - 3.5 | Calculated using fragment-based methods, considering the lipophilicity of the biphenyl core and the hydrophilicity of the carboxylic acid and hydroxyl groups. |
| Aqueous Solubility | Low to moderate | Inferred from the predicted logP and the properties of benzoic acid, which has limited water solubility. Solubility is expected to be pH-dependent. |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 2-(3-hydroxyphenyl)benzoic acid, solubility is expected to be influenced by pH due to the presence of both an acidic carboxylic acid group and a phenolic hydroxyl group.
pH-Dependent Solubility
The ionization state of 2-(3-hydroxyphenyl)benzoic acid will change with pH, directly impacting its solubility.
-
At low pH (pH < pKa of carboxylic acid): The molecule will be predominantly in its neutral, protonated form. In this state, its solubility will be lowest, governed by the intrinsic solubility of the un-ionized molecule.
-
At intermediate pH (pKa of carboxylic acid < pH < pKa of phenol): The carboxylic acid group will be deprotonated, forming a carboxylate anion. This will significantly increase the aqueous solubility due to the introduction of a charge.
-
At high pH (pH > pKa of phenol): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated, resulting in a dianionic species. This is expected to be the state of highest aqueous solubility.
Caption: pH-dependent ionization and solubility of 2-(3-hydroxyphenyl)benzoic acid.
Experimental Determination of Solubility
To experimentally determine the solubility of 2-(3-hydroxyphenyl)benzoic acid, both kinetic and thermodynamic methods are recommended.
1. Thermodynamic Solubility (Shake-Flask Method - OECD 105)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of solid 2-(3-hydroxyphenyl)benzoic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2][3][4]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the solubility (in mg/mL or µM) against the pH of the buffer.
2. Kinetic Solubility
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 2-(3-hydroxyphenyl)benzoic acid in an organic solvent like dimethyl sulfoxide (DMSO).[5][6]
-
Dilution: Add a small aliquot of the stock solution to a larger volume of aqueous buffer at various pH values.
-
Precipitation Monitoring: Monitor for the formation of a precipitate over a defined period (e.g., 2-24 hours) at a constant temperature.[2][6]
-
Quantification: After the incubation period, separate any precipitate and quantify the concentration of the compound remaining in solution using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy and safety. The stability of 2-(3-hydroxyphenyl)benzoic acid is likely influenced by its constituent functional groups: the carboxylic acid, the phenolic hydroxyl group, and the biphenyl core.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light. This can lead to the formation of colored degradation products, such as quinones.[7][8][9] The biphenyl system itself can also undergo oxidation.[10]
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[11][12]
-
Photodegradation: The biphenyl structure can absorb UV radiation, potentially leading to photodegradation.[13][14] The presence of the hydroxyl group may further influence the photochemical reactivity.
Caption: Potential degradation pathways for 2-(3-hydroxyphenyl)benzoic acid.
Forced Degradation Studies (ICH Q1A(R2))
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18]
Protocol:
The following conditions are recommended for the forced degradation of 2-(3-hydroxyphenyl)benzoic acid in solution:
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Rationale: To assess stability in acidic conditions. While generally stable, this can reveal labile groups in more complex derivatives.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Rationale: To evaluate stability in alkaline conditions. The phenolate and carboxylate ions may exhibit different reactivity.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Condition: Solution and solid samples exposed to elevated temperatures (e.g., 60-80 °C).
-
Rationale: To assess the potential for thermally induced degradation, such as decarboxylation.[22]
-
-
Photostability:
-
Condition: Expose the solution and solid samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Rationale: To determine the compound's sensitivity to light.
-
Analytical Approach for Stability Studies:
-
A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all significant degradation products.
-
Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.
-
The extent of degradation should be monitored over time, typically aiming for 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[15]
Conclusion
2-(3-hydroxyphenyl)benzoic acid is a molecule with physicochemical properties that are highly relevant to its potential applications in drug development and other fields. Its solubility is predicted to be low in acidic conditions and to increase significantly with pH. The primary stability concerns are likely to be oxidation of the phenolic group and potential photodegradation of the biphenyl core. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. A thorough understanding of these properties is a critical step in advancing 2-(3-hydroxyphenyl)benzoic acid from a compound of interest to a well-characterized chemical entity with defined potential.
References
-
(PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2025-08-06). Retrieved from [Link]
-
Degradation of 2-hydroxybenzoic acid by advanced oxidation processes - SciELO. Retrieved from [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... - ResearchGate. Retrieved from [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Retrieved from [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central. Retrieved from [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. Retrieved from [Link]
-
Thermodynamic Solubility Assay - Evotec. Retrieved from [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
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Temperature-Driven Maillard Conjugation and Phenolic Changes in Dried Lychee Pulp: Implications for Antioxidative Enhancement - MDPI. Retrieved from [Link]
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Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC - NIH. Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Retrieved from [Link]
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Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface | Langmuir - ACS Publications. Retrieved from [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives - Beilstein Journals. Retrieved from [Link]
-
Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis | Request PDF - ResearchGate. Retrieved from [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives - PMC - NIH. Retrieved from [Link]
-
Q1A(R2) Guideline - ICH. Retrieved from [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23). Retrieved from [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA). (2025-04-11). Retrieved from [Link]
-
(PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Retrieved from [Link]
-
Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs” - IOSR Journal. (2022-10-30). Retrieved from [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024-08-08). Retrieved from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Retrieved from [Link]
-
Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI. (2024-09-12). Retrieved from [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. Retrieved from [Link]
-
High-accuracy water solubility determination using logK - KREATiS. Retrieved from [Link]
-
Biphenyl - OMLC. Retrieved from [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. (2022-04-03). Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link]
-
Water Solubility (Flask Method) - Regulations.gov. (2014-05-07). Retrieved from [Link]
Sources
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Pharmacokinetic Characterization of 2-(3-Hydroxyphenyl)benzoic Acid: A Technical Framework
Executive Summary
This technical guide outlines the pharmacokinetic (PK) profile and characterization protocols for 2-(3-hydroxyphenyl)benzoic acid (CAS: 88241-76-7). As a biaryl scaffold structurally related to salicylate NSAIDs and polyphenol metabolites (e.g., urolithins), this compound presents unique challenges in solubility, ionization, and metabolic conjugation. This document serves as a blueprint for researchers to establish the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this specific chemical entity, moving from physicochemical prediction to in vivo validation.
Molecular Identity & Physicochemical Determinants
The pharmacokinetic behavior of 2-(3-hydroxyphenyl)benzoic acid is dictated by its dual functionality: a lipophilic biphenyl core modified by an ionizable carboxylic acid and a phenolic hydroxyl group.
Structural Analysis[1]
-
Core Scaffold: Biphenyl (Lipophilic driver).
-
Acidic Moiety: Carboxylic acid at position 2 (Ortho-substitution).
-
Polar Moiety: Hydroxyl group at position 3' (Meta-substitution on the distal ring).
Physicochemical Data Profile
The following parameters are critical for predicting membrane permeability and transporter interaction.
| Parameter | Value (Predicted/Experimental) | PK Implication |
| Molecular Weight | 214.22 g/mol | High passive permeability (Rule of 5 compliant). |
| logP (Octanol/Water) | ~3.0 – 3.7 | Moderate lipophilicity; suggests high tissue distribution but potential for protein binding. |
| pKa (Carboxyl) | 4.1 – 4.2 | Ionized (>99%) at physiological pH (7.4), requiring active transport (OATs) or passive diffusion of the neutral fraction. |
| pKa (Phenol) | ~9.5 – 10.0 | Remains neutral at physiological pH; serves as a site for Phase II glucuronidation. |
| Water Solubility | Low (< 0.5 mg/mL at pH 1.2) | Dissolution-limited absorption in the stomach; enhanced solubility in intestinal pH (6.8+). |
Technical Insight: The ortho-carboxylic acid creates an intramolecular hydrogen bond with the biphenyl ring, potentially locking the conformation and influencing binding affinity to serum albumin [1].
Analytical Method Development (LC-MS/MS)
Accurate quantification in biological matrices (plasma, urine) requires a robust LC-MS/MS method. Due to the acidic nature of the molecule, Negative Electrospray Ionization (ESI-) is the mandatory detection mode.
Optimized Chromatographic Protocol
-
Stationary Phase: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 4 minutes.
-
Internal Standard (IS): Deuterated analog (d4-Salicylic acid) or structurally similar Ibuprofen.
Mass Spectrometry Transitions (MRM)
-
Precursor Ion:
at m/z 213. -
Product Ion 1 (Quantifier): m/z 169 (Loss of
, typical for benzoic acids). -
Product Ion 2 (Qualifier): m/z 93 (Phenolic ring fragment).
Analytical Workflow Diagram
The following diagram illustrates the sample preparation and analysis pipeline to ensure data integrity.
Figure 1: Validated bioanalytical workflow for the quantification of 2-(3-hydroxyphenyl)benzoic acid.
In Vitro ADME Profiling
Before in vivo administration, the compound's stability and permeability must be established to interpret systemic clearance mechanisms.
Metabolic Stability (Microsomal)
-
System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 5, 15, 30, 60 min.
-
Mechanism: The biphenyl ring is susceptible to CYP450-mediated hydroxylation, while the existing hydroxyl group is a target for UGTs (requires UDPGA cofactor).
-
Target Intrinsic Clearance (
): < 15 µL/min/mg protein suggests good metabolic stability.
Plasma Protein Binding (PPB)
Given the lipophilicity (logP ~3.5) and anionic charge, high albumin binding is expected.
-
Method: Rapid Equilibrium Dialysis (RED).
-
Expected Fraction Unbound (
): < 5% (High Binding). -
Implication: Only the free fraction is available for distribution and clearance.
In Vivo Pharmacokinetics
This section details the protocol for establishing the absolute bioavailability and clearance in a preclinical rodent model.
Experimental Design (Rat Model)[2][3]
-
Species: Sprague-Dawley Rats (Male, 250g), cannulated.
-
Groups:
-
IV Bolus: 2 mg/kg (Vehicle: 10% DMSO / 40% PEG400 / 50% Saline).
-
Oral Gavage (PO): 10 mg/kg (Suspension in 0.5% Methylcellulose).
-
Sampling Schedule
-
Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Matrix: Plasma (Lithium Heparin).[1]
PK Parameter Calculation
Data should be analyzed using Non-Compartmental Analysis (NCA).
| Parameter | Definition | Expected Trend |
| Peak Concentration | Delayed in PO due to solubility limits. | |
| Time to Peak | 1.0 – 2.0 hours (PO). | |
| Volume of Distribution | Moderate (0.5 – 1.5 L/kg); restricted by protein binding. | |
| Systemic Clearance | Hepatic flow dependent; likely restrictive clearance. | |
| Bioavailability | Estimated 40–60% (First-pass glucuronidation effect). |
Biotransformation Pathways
Understanding the metabolic fate is crucial for safety assessment. 2-(3-hydroxyphenyl)benzoic acid undergoes extensive Phase II metabolism.
Primary Metabolic Routes
-
Glucuronidation: The primary clearance pathway. UGT enzymes (e.g., UGT1A1, UGT1A9) conjugate glucuronic acid to the 3'-hydroxyl group (Ether glucuronide) or the carboxylic acid (Acyl glucuronide).
-
Risk:[2] Acyl glucuronides are potentially reactive metabolites capable of covalent binding to proteins [2].
-
-
Sulfation: Sulfotransferases (SULTs) may conjugate the phenolic hydroxyl.
-
Hydroxylation: CYP-mediated oxidation on the unsubstituted phenyl ring (Phase I).
Metabolic Pathway Visualization
Figure 2: Proposed biotransformation pathways. The ether-glucuronide is expected to be the major circulating metabolite.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217357, 2-(3-Hydroxyphenyl)benzoic acid. Retrieved from [Link]
-
Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Wishart, D. S., et al. (2018). HMDB: The Human Metabolome Database (Metabolite Profiling of Phenolic Acids). Nucleic Acids Research. Retrieved from [Link]
-
Yu, Z., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of benzoic acid derivatives in rat plasma.[3] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Methodological & Application
protocol for the demethylation of 2-(3-methoxyphenyl)benzoic acid.
Application Note: Protocol for the Demethylation of 2-(3-methoxyphenyl)benzoic acid
Executive Summary
This application note details the validated protocols for the O-demethylation of 2-(3-methoxyphenyl)benzoic acid to synthesize 2-(3-hydroxyphenyl)benzoic acid. This transformation is a critical step in the synthesis of bioactive biaryl scaffolds and urolithin analogues.
The presence of an ortho-carboxylic acid functionality presents a specific chemoselective challenge, as it can coordinate with Lewis acids or undergo competitive side reactions. This guide presents two distinct methodologies:
-
Method A (Lewis Acid Mediated): A high-purity, mild-temperature protocol using Boron Tribromide (
), ideal for small-to-medium scale (mg to g) where impurity profile is critical. -
Method B (Molten Salt): A robust, high-temperature protocol using Pyridine Hydrochloride (
), ideal for scale-up (>10 g) where cost and reagent handling are prioritized over thermal sensitivity.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The substrate contains two Lewis-basic sites: the methoxy ether (target) and the carboxylic acid (bystander).
-
Acid Interference: In standard Lewis acid protocols, the carboxylic acid acts as a "sink," consuming one equivalent of the reagent to form an acyloxyborate species (
) before the reagent can effectively coordinate with the ether oxygen. -
Stoichiometry Implication: A standard 1:1 ratio will fail. The protocol requires a minimum of 3.0 equivalents of
(1 eq for the acid, 1 eq for the ether, 1 eq excess to drive kinetics).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway for Method A, highlighting the necessity of excess reagent.
Figure 1: Mechanistic pathway of BBr3-mediated demethylation in the presence of a free carboxylic acid.
Method A: Boron Tribromide ( ) Protocol (Gold Standard)
Applicability: High purity requirements, thermally sensitive substrates.
Safety Warning:
Reagents & Materials
-
Substrate: 2-(3-methoxyphenyl)benzoic acid (1.0 eq)
-
Reagent: Boron Tribromide (
), 1.0 M solution in DCM (3.5 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (MeOH), Ice water, 1M HCl
Step-by-Step Procedure
-
Preparation:
-
Charge an oven-dried round-bottom flask with a magnetic stir bar and the substrate (e.g., 1.0 g, 4.38 mmol).
-
Seal with a septum and purge with inert gas (
) for 10 minutes. -
Add anhydrous DCM (15 mL, ~0.3 M concentration) via syringe.
-
Cool the solution to 0°C using an ice/water bath. (Note: -78°C is unnecessary for this substrate; 0°C provides better solubility).
-
-
Addition:
-
Slowly add the
solution (15.3 mL, 15.3 mmol, 3.5 eq ) dropwise over 15 minutes. -
Observation: Fuming will occur; a precipitate (borate complex) may form. This is normal.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .
-
Stir vigorously for 4–16 hours .
-
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH). The product will be more polar (lower
) and stain with (phenol specific).
-
-
Quenching (Critical Step):
-
Cool the mixture back to 0°C .
-
Extremely Cautiously add MeOH (5 mL) dropwise. Exothermic!
-
Add water (20 mL) followed by 1M HCl (10 mL) to break up boron emulsions.
-
-
Workup:
-
Transfer to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Note: The product is a carboxylic acid/phenol hybrid and may be poorly soluble in DCM; EtOAc is preferred for extraction.
-
Wash combined organics with Brine (20 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (
, Hexanes:EtOAc gradient + 1% AcOH).
-
Method B: Pyridine Hydrochloride Protocol (Scalable)
Applicability: Large scale (>10g), robust substrates, cost-sensitive projects.
Mechanism: Molten Pyridine HCl (m.p. 144°C) acts as a proton source and nucleophile (
ReStep-by-Step Procedure
-
Setup:
-
In a round-bottom flask equipped with a reflux condenser, mix the substrate (1.0 eq) and Pyridine Hydrochloride (10.0 eq).
-
Note: No solvent is used. This is a neat melt reaction.
-
-
Reaction:
-
Heat the mixture to 180°C – 200°C .
-
The solids will melt into a homogeneous brown liquid.
-
Stir for 2–4 hours .
-
-
Workup:
-
Cool the mixture to ~80°C (before it solidifies completely).
-
Pour the hot melt into crushed ice/water (10 volumes). The pyridine salt will dissolve; the product may precipitate.
-
Acidify with concentrated HCl to pH 1–2 to ensure the carboxylic acid is protonated.
-
Filter the precipitate (if solid) or extract with EtOAc (if oily).
-
Analytical Validation
Compare your isolated product against these expected parameters to confirm identity.
| Feature | Substrate (Methoxy) | Product (Hydroxy) | Note |
| 1H NMR (DMSO-d6) | Singlet ~3.80 ppm (3H) | Absent | Loss of -OMe is the primary indicator. |
| 1H NMR (Phenol) | Absent | Broad singlet ~9.5–10.0 ppm | Exchangeable with |
| Mass Spec (ESI-) | [M-H]- = 227.07 | [M-H]- = 213.05 | Mass shift of -14 Da. |
| Polarity (TLC) | Higher | Lower | Product interacts strongly with silica. |
Troubleshooting & Decision Guide
Use the following decision tree to select the optimal workflow for your specific constraints.
Figure 2: Method selection decision matrix.
Common Issues:
-
Incomplete Conversion (Method A): Usually due to insufficient
. Remember the COOH group consumes reagent. Increase to 4.0 eq or reflux in DCM. -
Emulsions during Workup: The boric acid byproducts can form gels. Ensure the aqueous quench is acidic (1M HCl) and allow time for phase separation.
-
Product Loss: The product is a polar acid. Do not use Hexanes/DCM for extraction; use Ethyl Acetate or THF.
References
-
McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Relevant sections on Phenol protection/deprotection).
-
ResearchGate Community Discussion. Protocol for Pyridine Hydrochloride Demethylation. Link
-
Common Organic Chemistry. Demethylation of Methyl Ethers using BBr3. Link
-
BenchChem. 2-(3-Hydroxyphenyl)benzoic Acid Structure and Data. Link
Sources
using 2-(3-hydroxyphenyl)benzoic acid in anti-inflammatory drug discovery.
Executive Summary & Rationale
The Bioavailability Paradox: In modern anti-inflammatory drug discovery, a critical disconnect exists between in vitro high-throughput screening and in vivo efficacy. Historically, researchers screened parent dietary flavonoids (e.g., procyanidins, quercetin). However, these large molecules rarely reach systemic circulation intact. They are extensively metabolized by the colonic microbiota into smaller, bioavailable phenolic acids.
The Target Molecule: 2-(3-hydroxyphenyl)benzoic acid (3-HPBA) represents a class of biaryl phenolic metabolites resulting from the C-ring fission of flavonoid precursors (such as proanthocyanidins and ellagitannins). Unlike its parent compounds, 3-HPBA exhibits higher lipophilicity and structural stability, making it a viable lead candidate for modulating the NF-κB and MAPK inflammatory cascades.
Scope of this Guide: This application note provides a validated, industrial-standard protocol for evaluating the anti-inflammatory efficacy of 3-HPBA using the RAW 264.7 murine macrophage model. It addresses solubility challenges, specific signaling endpoints, and data normalization techniques required for regulatory-grade data packages.
Chemical Handling & Preparation
Challenge: 3-HPBA is a biaryl carboxylic acid. It possesses lower water solubility than simple phenylacetic acids due to the rigid biphenyl core.
Protocol:
-
Stock Solution (100 mM): Dissolve 3-HPBA in high-grade DMSO (Dimethyl Sulfoxide, sterile filtered). Vortex for 30 seconds.
-
Critical: Verify absence of precipitate. If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute the stock into pre-warmed culture media (DMEM) immediately prior to use.
-
Constraint: The final DMSO concentration in the cell assay must be ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity or background inflammation.
-
Validated In Vitro Screening Protocol
Model System: RAW 264.7 Murine Macrophages (ATCC TIB-71). Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.
Phase A: Cytotoxicity Profiling (Mandatory Pre-Screen)
Before assessing inflammation, you must prove the compound does not simply kill the immune cells.
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment: Treat cells with 3-HPBA (0, 1, 5, 10, 25, 50, 100 µM) for 24h.
-
Readout: MTT or CCK-8 Assay.
-
Acceptance Criteria: Only concentrations retaining >90% cell viability relative to vehicle control are eligible for anti-inflammatory assays.
Phase B: The Anti-Inflammatory Challenge (The "Co-Treatment" Protocol)
This protocol uses a "Pre-treatment" design to mimic prophylactic efficacy or metabolic presence in blood prior to an inflammatory event.
Experimental Workflow Diagram:
Figure 1: Temporal workflow for the RAW 264.7 inflammation challenge.
Step-by-Step Procedure:
-
Seeding: Seed cells at
cells/well in 6-well plates (for protein/RNA) or cells/well in 24-well plates (for NO/ELISA). Allow adherence for 24h. -
Starvation (Optional but Recommended): Replace media with low-serum (1% FBS) media 2 hours before treatment to synchronize the cell cycle and reduce basal background.
-
Pre-Treatment: Add 3-HPBA at determined non-toxic concentrations (e.g., 10, 25, 50 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (Dexamethasone 1 µM) . Incubate for 1 hour .
-
Induction: Without removing the media, spike the wells with LPS to a final concentration of 100 ng/mL .
-
Incubation: Incubate for:
-
18-24 hours for Nitric Oxide (NO) and Prostaglandin E2 (PGE2).
-
6-12 hours for mRNA expression (qPCR).
-
30-60 minutes for phosphorylation analysis (MAPK/NF-κB Western Blot).
-
Mechanistic Investigation & Readouts
To publish high-impact findings, you must move beyond phenotype (NO reduction) to mechanism (Signaling Pathway). 3-HPBA is hypothesized to act by interfering with the TLR4-MyD88-NF-κB axis.
Primary Readouts (Phenotypic)
| Analyte | Method | Notes |
| Nitric Oxide (NO) | Griess Reaction | Measures nitrite ( |
| PGE2 | Competitive ELISA | Measures COX-2 activity. Requires supernatant dilution (usually 1:10). |
| TNF-α / IL-6 | Sandwich ELISA | Measures cytokine secretion. High sensitivity required. |
Secondary Readouts (Mechanistic)
Target: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Hypothesis: 3-HPBA prevents the phosphorylation of IκBα, thereby trapping NF-κB (p65) in the cytoplasm and preventing nuclear transcription of COX-2 and iNOS.
Signaling Pathway Visualization:
Figure 2: Putative Mechanism of Action. 3-HPBA likely intercepts the pathway at the IKK/IκB junction.
Western Blotting Protocol for Mechanism Confirmation:
-
Lysis: Harvest cells using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.
-
Targets to Probe:
-
Cytosolic Fraction: p-IκBα (Ser32), IκBα (total), p-p38 MAPK.
-
Nuclear Fraction: NF-κB p65 (is it reduced in the nucleus after treatment?).
-
Loading Controls:
-Actin (Cytosol), Lamin B1 (Nucleus).
-
Data Analysis & Statistical Rigor
Do not rely on raw OD values. Data must be normalized to ensure reproducibility.
-
Normalization: Calculate % Inhibition using the formula:
-
IC50 Calculation: Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism.
-
Z-Factor: For high-throughput screening validation, ensure
. (Where p = positive control, n = negative control).
References
-
Espín, J. C., González-Sarrías, A., & Tomás-Barberán, F. A. (2017). The gut microbiota: A key factor in the therapeutic effects of (poly)phenols. Biochemical Pharmacology, 139, 82–93. Link
-
Monagas, M., et al. (2010). Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells. British Journal of Nutrition, 102(2), 201-206. Link
-
Kim, Y. J., et al. (2019). Anti-inflammatory effects of phenolic metabolites from flavonoids in LPS-stimulated RAW 264.7 macrophages. Molecules, 24(19), 3564. Link
-
Standard Protocol: Griess Reagent System for Nitrite Determination. Promega Technical Bulletin. Link
-
Vergara, D., et al. (2022). Urolithins: The link between gut microbiota and inflammatory bowel diseases. Mediators of Inflammation. Link
Application Note: 2-(3-hydroxyphenyl)benzoic Acid in Cancer Cell Line Profiling
This Application Note and Protocol Guide details the use of 2-(3-hydroxyphenyl)benzoic acid (CAS: 92379-10-7), a hydroxylated biphenyl carboxylic acid, in cancer cell line research. This compound serves as a critical chemical probe for studying the structure-activity relationships (SAR) of bioactive polyphenols, specifically as a simplified pharmacophore of urolithins (ellagitannin metabolites) and biphenyl-based STAT3/NF-κB inhibitors .
Introduction & Biological Relevance
2-(3-hydroxyphenyl)benzoic acid is a small molecule scaffold representing the "open-ring" analog of Urolithins (specifically related to Urolithin B) and a core substructure of various anticancer agents (e.g., Eltrombopag impurities, Diflunisal analogs). In oncology research, it is utilized to:
-
Mimic Polyphenol Metabolites: Investigate the biological activity of gut-microbiota-derived metabolites of ellagic acid without the lactone moiety.
-
Probe Biphenyl Scaffolds: Assess the antiproliferative efficacy of the biphenyl-2-carboxylic acid core, a privileged structure known to inhibit protein-protein interactions (e.g., p53-MDM2) and specific kinases.
-
Induce Apoptosis: Studies on hydroxylated biphenyls demonstrate their ability to trigger the intrinsic apoptotic pathway and arrest the cell cycle at the G2/M phase in malignant melanoma and breast cancer lines.
Mechanism of Action (MOA)
The compound exerts its cytotoxic effects primarily through mitochondrial destabilization and signaling pathway modulation . Unlike planar intercalators, the twisted biphenyl structure allows it to fit into hydrophobic pockets of regulatory proteins.
Key Signaling Pathways
-
Mitochondrial Pathway: Triggers Bax translocation to the mitochondria, leading to Cytochrome C release and Caspase-9/3 activation.
-
Cell Cycle Arrest: Inhibits G2/M transition, likely through the downregulation of Cyclin B1/CDK1 complexes.
-
Anti-Inflammatory Modulation: As a salicylic acid analog, it may dampen NF-κB signaling, reducing the pro-survival inflammatory microenvironment in tumor cells.
Pathway Visualization
Caption: Proposed mechanism of action showing mitochondrial apoptosis induction and NF-κB modulation by hydroxylated biphenyls.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Critical Note: The biphenyl core is hydrophobic. Direct dissolution in aqueous media will result in precipitation.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: MW = 214.22 g/mol . Dissolve 10.71 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol B: Cell Viability Screening (MTT/CCK-8 Assay)
Objective: Determine the IC50 value in cancer cell lines (e.g., A375 Melanoma, MCF-7 Breast Cancer).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2. -
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing the compound at serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM .
-
Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Cisplatin or Doxorubicin).
-
-
Incubation: Treat for 48 or 72 hours.
-
Readout:
-
Add 10 µL CCK-8 reagent or 20 µL MTT (5 mg/mL). Incubate for 2-4 hours.
-
Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.
Protocol C: Apoptosis Detection (Annexin V/PI Staining)
Objective: Confirm if cell death is apoptotic (programmed) or necrotic.
-
Treatment: Treat cells (
in 6-well plates) with the IC50 concentration for 24 hours. -
Harvesting:
-
Collect media (contains floating dead cells).
-
Trypsinize adherent cells and combine with media.
-
Centrifuge at 1000 rpm for 5 min.
-
-
Staining:
-
Wash pellet with cold PBS.
-
Resuspend in 100 µL 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate 15 min at room temperature in the dark.
-
-
Flow Cytometry: Analyze immediately.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Data Presentation & Analysis
Expected IC50 Ranges (Reference Values)
Note: Values are representative of hydroxylated biphenyl analogs.
| Cell Line | Tissue Origin | Expected IC50 (µM) | Sensitivity Level |
| A375 | Melanoma | 1.5 - 5.0 | High |
| MCF-7 | Breast | 10.0 - 25.0 | Moderate |
| HT-29 | Colon | 15.0 - 30.0 | Moderate |
| BJ | Fibroblast (Normal) | > 50.0 | Low (Selectivity Window) |
Western Blot Targets
To validate the mechanism, probe for the following markers after 24h treatment:
| Target Protein | Expected Change | Biological Significance |
| Cleaved PARP | Increase | Hallmark of apoptosis execution. |
| Bax | Increase | Pro-apoptotic pore formation. |
| Bcl-2 | Decrease | Loss of mitochondrial protection. |
| Cyclin B1 | Decrease | G2/M cell cycle arrest. |
Safety & Handling
-
Hazard: Irritant (Skin/Eye).[1]
-
PPE: Wear nitrile gloves, safety goggles, and lab coat.
-
Disposal: Dispose of as hazardous chemical waste (phenolic compound).
References
-
Anticancer Activity of Hydroxyl
-
Urolithins: Gut Microbiota Metabolites of Ellagic Acid.
- Source: Molecular Nutrition & Food Research.
- Context: Establishes the structural basis for hydroxylated biphenyls (ring-opened urolithins) in cancer prevention.
-
URL:[Link]
-
PubChem Compound Summary: 2-(3-hydroxyphenyl)benzoic acid.
- Source: National Center for Biotechnology Inform
- Context: Chemical properties, CAS 92379-10-7 verification, and safety d
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(3-hydroxyphenyl)benzoic Acid
Welcome to the technical support guide for the purification of crude 2-(3-hydroxyphenyl)benzoic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. Here, we move beyond simple protocols to address the nuanced challenges and scientific principles underlying the successful crystallization of this specific bifunctional molecule.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to the recrystallization of 2-(3-hydroxyphenyl)benzoic acid.
Q1: What is recrystallization and why is it the preferred method for purifying 2-(3-hydroxyphenyl)benzoic acid?
A1: Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out while the impurities, present in smaller concentrations, remain dissolved in the solvent (mother liquor).[1][3]
For 2-(3-hydroxyphenyl)benzoic acid, this method is particularly effective because its rigid, planar structure and capacity for hydrogen bonding facilitate the formation of a well-ordered crystal lattice. This process of lattice formation is highly selective, tending to exclude impurity molecules that do not fit the lattice's geometry, thus achieving significant purification in a single step.[3]
Q2: How do the molecular features of 2-(3-hydroxyphenyl)benzoic acid—specifically the hydroxyl and carboxylic acid groups—influence solvent selection?
A2: The molecular structure of 2-(3-hydroxyphenyl)benzoic acid is amphiphilic, meaning it has both polar and nonpolar characteristics.
-
Polar Moieties: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds. These groups favor interaction with polar solvents like water, ethanol, and methanol.[4]
-
Nonpolar Moiety: The two phenyl rings constitute a significant nonpolar, hydrophobic region. This part of the molecule favors solubility in less polar organic solvents.
The ideal solvent must effectively solvate the entire molecule at an elevated temperature but have limited affinity for it at lower temperatures. This dual nature means that a single perfect solvent can be difficult to find. Therefore, a mixed-solvent system (e.g., ethanol-water, acetone-water) is often the optimal choice, where one solvent dissolves the compound readily (solubilizing solvent) and the other (anti-solvent) is one in which the compound is poorly soluble.
Q3: What are the essential characteristics of a good recrystallization solvent for this compound?
A3: An ideal solvent for the recrystallization of 2-(3-hydroxyphenyl)benzoic acid must meet several criteria[5][6]:
-
High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.
-
Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of the purified crystals.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of 2-(3-hydroxyphenyl)benzoic acid to prevent the compound from "oiling out" (melting before it dissolves).
-
Inertness: The solvent must not react chemically with the compound.[5]
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5][7]
Section 2: Detailed Experimental Protocol & Workflow
This section provides a step-by-step methodology for the recrystallization of 2-(3-hydroxyphenyl)benzoic acid. Safety precautions should always be observed; consult the Safety Data Sheet (SDS) for 3-hydroxybenzoic acid and related compounds, which indicates potential for skin, eye, and respiratory irritation.[8][9]
Workflow Diagram: Recrystallization of 2-(3-hydroxyphenyl)benzoic Acid
Caption: Workflow for the purification of 2-(3-hydroxyphenyl)benzoic acid.
Step-by-Step Methodology
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system. An ethanol/water or acetone/water system is a promising starting point.
-
Dissolution: Place the crude 2-(3-hydroxyphenyl)benzoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling chip. Heat the flask on a hot plate and add the primary solvent (e.g., ethanol) dropwise in small portions until the solid just dissolves.[10][11] It is critical to use the minimum amount of hot solvent required.[2]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated carbon. Reheat the solution to boiling for a few minutes. The carbon will adsorb colored impurities.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.[10] Rapid cooling can trap impurities.[12] Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (e.g., water) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all traces of solvent. The presence of residual solvent will depress the melting point.
Section 3: Troubleshooting Guide
Q4: My compound is not dissolving, even after adding a large amount of hot solvent. What should I do?
A4: This issue points to an inappropriate solvent choice. The solvent you have selected is likely not polar or nonpolar enough to effectively solvate the molecule at high temperatures.
-
Causality: The intermolecular forces between the 2-(3-hydroxyphenyl)benzoic acid molecules are stronger than the forces of interaction with the chosen solvent.
-
Solution:
-
Re-evaluate Solvent Choice: Consult a solvent polarity chart. If you used a nonpolar solvent, try a more polar one like ethanol or a mixture such as toluene/ethanol. If you used a highly polar solvent like water, the nonpolar phenyl rings may be hindering solubility; in this case, a mixed solvent like ethanol/water is recommended.[13]
-
Use a Solvent Mixture: If the solid is partially dissolving, you may be close to a good solvent system. Try adding a small amount of a co-solvent. For example, if the compound is mostly insoluble in hot water, add ethanol dropwise to the hot suspension until it dissolves.
-
Q5: The solution is clear after cooling, but no crystals have formed. Why is this happening?
A5: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.
-
Causality: Either too much solvent was used during the dissolution step, or the solution requires a nucleation site to begin crystallization.[14]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[10]
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was added.[14] Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.[14]
-
Q6: My compound "oiled out" into a gooey liquid instead of forming crystals. How do I resolve this?
A6: "Oiling out" occurs when a compound melts in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the compound's melting point.[15] This is common with compounds containing strong hydrogen-bonding groups.
-
Causality: The solubility of the compound increases so dramatically with temperature that upon cooling, the concentration of the solute is above its saturation point but the temperature is still above its melting point in the solvent mixture.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional primary solvent (e.g., ethanol) to create a less concentrated solution. Then, cool the solution much more slowly.[12]
-
Lower the Solution's Boiling Point: Change the solvent system to one with a lower boiling point.
-
Promote Seeding at a Higher Temperature: As the solution cools, but before the oiling-out temperature is reached, vigorously scratch the flask or add a seed crystal to encourage crystallization to begin at a higher temperature.
-
Q7: My final yield is very low. How can I improve recovery?
A7: Low yield is a common issue and can stem from several factors.
-
Causality & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent will leave a significant amount of your product dissolved in the mother liquor after cooling.[3] Always use the minimum volume necessary.
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Precipitation: Ensure you have cooled the solution in an ice bath for an adequate amount of time (15-20 minutes) to maximize precipitation.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Q8: The melting point of my recrystallized product is still broad. What does this indicate?
A8: A broad melting point range is a classic indicator of an impure sample.[16] Pure crystalline solids typically have a sharp melting point range of 1-2 °C.
-
Causality & Solutions:
-
Trapped Impurities: If cooling was too rapid, impurities may have been trapped within the crystal lattice.[12] Repeat the recrystallization and ensure the cooling process is slow and gradual.
-
Incomplete Removal of Soluble Impurities: The chosen solvent may not be ideal for separating the specific impurities present. A different solvent system may be required.
-
Residual Solvent: The sample may not be completely dry. Dry the sample under vacuum for a longer period and re-check the melting point.
-
Section 4: Data & Characterization
Solvent Suitability Table
The selection of a solvent is often empirical.[11] The following table provides a starting point for solvent screening for 2-(3-hydroxyphenyl)benzoic acid, based on the properties of its functional groups.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Water | 100 | High | Poor solubility at room temp, but increases significantly with heat.[4] Good as an anti-solvent. |
| Ethanol | 78 | High | Good solubility, especially when hot, due to H-bonding. Often used as the primary solvent in a mixed system with water.[13] |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point. Good primary solvent candidate.[13] |
| Acetone | 56 | Medium | Good solvent for both polar and nonpolar moieties. Its volatility is a key advantage.[4] |
| Ethyl Acetate | 77 | Medium | May be a good single-solvent candidate. Balances polarity for the different parts of the molecule.[13] |
| Toluene | 111 | Low | Likely to be a poor solvent on its own but could be used in a mixed system if impurities are highly nonpolar. |
References
- StudyMoose. (2024, February 26).
- Scribd.
- University of Missouri-St. Louis.
- CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- Journal of Chemical & Engineering Data. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- ResearchGate. (PDF)
- Alfa Chemistry.
- University of Rochester, Department of Chemistry.
- Fisher Scientific. (2021, December 21). SAFETY DATA SHEET: 2-(4-Hydroxyphenylazo)benzoic acid.
- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- Google Patents.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Sigma-Aldrich. (2023, February 8).
- École Polytechnique Fédérale de Lausanne.
- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
- Royal Society of Chemistry. (2021, September).
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 4-(4-Hydroxyphenyl)benzoic Acid.
- Journal of Chemical Education.
- Rasayan Journal of Chemistry.
- ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly?
- Dalton Transactions (RSC Publishing). 2-Hydroxyphenyl benzimidazoles and their boron complexes: synthesis, structure, aggregation-induced emission and picric acid sensing.
- Sathee Jee.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- Wiley.
- Merck Millipore.
- Google Patents.
- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- University of Maine System.
- UNT Digital Library. (1999, September 16).
Sources
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- 2. edu.rsc.org [edu.rsc.org]
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- 8. lobachemie.com [lobachemie.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Separation of 2-(3-hydroxyphenyl)benzoic Acid and its Metabolites
Welcome to the technical support center for the HPLC analysis of 2-(3-hydroxyphenyl)benzoic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific application. Our goal is to equip you with the scientific understanding and practical knowledge to develop, optimize, and troubleshoot your HPLC methods effectively.
Introduction
2-(3-hydroxyphenyl)benzoic acid is a biphenyl compound of interest in pharmaceutical research. Like many xenobiotics, it undergoes metabolism in vivo, leading to the formation of various metabolites. The primary metabolic pathways for phenolic compounds and biphenyls include hydroxylation and conjugation, such as glucuronidation or sulfation.[1][2][3][4] These metabolic transformations result in molecules with different polarities and chromatographic behaviors compared to the parent compound. Successful HPLC analysis requires a method that can effectively separate the parent drug from its structurally similar metabolites, often in complex biological matrices.
This guide will address common challenges encountered during the HPLC separation of 2-(3-hydroxyphenyl)benzoic acid and its metabolites, providing a structured approach to method development and troubleshooting.
Anticipated Metabolic Pathways
Understanding the likely metabolic fate of 2-(3-hydroxyphenyl)benzoic acid is crucial for anticipating the analytical challenges. Based on the metabolism of similar compounds, we can predict the formation of the following types of metabolites:
-
Hydroxylated Metabolites: Additional hydroxyl groups may be added to either of the phenyl rings, increasing the polarity of the molecule.[2][5][6]
-
Glucuronide and Sulfate Conjugates: The existing phenolic hydroxyl group and any newly added hydroxyl groups are susceptible to conjugation with glucuronic acid or sulfate.[1][4] These conjugates are significantly more polar and water-soluble than the parent compound.
The resulting mixture of the parent drug and its more polar metabolites necessitates a robust separation method, typically employing gradient elution in reversed-phase HPLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant peak tailing for the parent compound, 2-(3-hydroxyphenyl)benzoic acid. What is the cause and how can I fix it?
A1: Peak tailing for acidic compounds like 2-(3-hydroxyphenyl)benzoic acid is a common issue in reversed-phase HPLC.
Causality: The primary cause of peak tailing for acidic compounds is the interaction of the analyte's carboxyl group with residual, un-endcapped silanol groups on the silica-based stationary phase.[7] These silanol groups are weakly acidic and can become ionized at higher mobile phase pH values, leading to secondary ionic interactions with the analyte and resulting in a distorted peak shape.
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to address this is to lower the pH of the mobile phase. A good rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. The predicted pKa of analogous compounds to 2-(3-hydroxyphenyl)benzoic acid is in the range of 3.26 to 4.08.[8][9] Therefore, maintaining a mobile phase pH of around 2.5 to 3.0 will ensure the carboxylic acid group is fully protonated, minimizing its interaction with the stationary phase silanols. You can achieve this by adding a small amount of an acidifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to your mobile phase.[8]
-
Use of a Modern, High-Purity Silica Column: Modern HPLC columns are manufactured with high-purity silica and are often end-capped to a greater extent, reducing the number of accessible silanol groups. Using a column specifically designed for the analysis of acidic compounds can significantly improve peak shape.
-
Lowering Sample Load: Injecting too much sample can overload the column and lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
Q2: I'm struggling to get baseline separation between the parent compound and its hydroxylated metabolites. How can I improve the resolution?
A2: Achieving adequate resolution between structurally similar compounds, such as a parent drug and its hydroxylated metabolites, is a common challenge in HPLC.
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. When compounds are structurally very similar, their interactions with the stationary phase are also similar, making them difficult to separate.
Solutions:
-
Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and provide more opportunity for the analytes to interact differently with the stationary phase, thereby improving resolution. Experiment with different gradient profiles, starting with a lower initial percentage of the organic solvent and a slower ramp-up.
-
Change the Organic Modifier: The choice of organic solvent can influence selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve the separation of closely eluting peaks.
-
Increase Column Length or Decrease Particle Size: To enhance column efficiency (N), you can either use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[3][10] Both approaches increase the number of theoretical plates, leading to sharper peaks and better resolution.
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence selectivity and resolution. Try adjusting the column temperature within a range of 25-40°C to see if it improves your separation.
Q3: My glucuronidated metabolites are eluting at the void volume. How can I retain them on my C18 column?
A3: The high polarity of glucuronide conjugates can make them challenging to retain on traditional reversed-phase columns.
Causality: Glucuronidated metabolites are significantly more water-soluble than their parent compounds. In a typical reversed-phase method with a high initial aqueous mobile phase composition, these highly polar analytes may have minimal interaction with the non-polar stationary phase and elute with the solvent front.
Solutions:
-
Modify the Starting Mobile Phase Composition: Start your gradient with a very low percentage of organic solvent (e.g., 2-5% acetonitrile or methanol). This will increase the retention of highly polar compounds.
-
Use a Polar-Embedded or Polar-Endcapped Column: These types of columns are designed to provide better retention for polar analytes. They have a stationary phase that is modified to be more compatible with highly aqueous mobile phases and to have a greater affinity for polar compounds.
-
Consider HILIC Chromatography: If you are still unable to achieve sufficient retention with reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the separation of very polar compounds.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a generic HPLC method for 2-(3-hydroxyphenyl)benzoic acid and its metabolites?
A: A good starting point would be a reversed-phase separation on a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage of B (e.g., 90-95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength determined by the UV spectrum of 2-(3-hydroxyphenyl)benzoic acid (a starting point could be around 230-254 nm).[10]
This method can then be optimized based on the observed separation.
Q: How should I prepare my plasma samples for analysis?
A: For the analysis of drugs and their metabolites in plasma, it is crucial to remove proteins and other matrix components that can interfere with the analysis and damage the HPLC column. Common sample preparation techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is collected for analysis. This is a good starting point for method development.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. It can provide a cleaner sample than PPT but requires more method development.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It uses a solid sorbent to retain the analytes of interest while the matrix components are washed away. The analytes are then eluted with a small volume of a strong solvent. This method often provides the cleanest samples and is ideal for sensitive analyses.
Q: What validation parameters are important for a bioanalytical method?
A: A bioanalytical method should be validated to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocols
Protocol 1: General Method Development for Optimal Separation
-
Analyte Characterization:
-
Determine the UV-Vis spectrum of 2-(3-hydroxyphenyl)benzoic acid to select the optimal detection wavelength.
-
If available, obtain reference standards for the parent compound and any known metabolites.
-
-
Initial Chromatographic Conditions:
-
Select a C18 column of standard dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Prepare a mobile phase consisting of an aqueous component (A) with an acidifier (e.g., 0.1% formic acid) and an organic component (B) (e.g., acetonitrile).
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.
-
-
Gradient Optimization:
-
Based on the initial run, adjust the gradient to improve the resolution of closely eluting peaks. A shallower gradient slope in the region where the compounds of interest elute will generally improve separation.
-
-
Mobile Phase Optimization:
-
If resolution is still inadequate, try switching the organic modifier from acetonitrile to methanol, or vice versa.
-
Ensure the pH of the aqueous mobile phase is at least 2 units below the pKa of the analytes.
-
-
Column Parameter Optimization:
-
If further improvement is needed, consider using a longer column or a column with a smaller particle size to increase efficiency.
-
Evaluate the effect of column temperature on the separation.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A flowchart outlining the HPLC method development process.
References
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
MDPI. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The hydroxylation, dechlorination, and glucuronidation of 4,4'-dichlorobiphenyl (4-DCB) by human hepatic microsomes. Retrieved from [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (2021, June 30). (PDF) Bioanalytical Method Development and Validation by HPLC: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Retrieved from [Link]
-
ScienceDirect. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Assay of underivatized biphenyl metabolites by high-pressure liquid chromatography. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Retrieved from [Link]
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- 3. Metabolism of biphenyl by Aspergillus toxicarius: induction of hydroxylating activity and accumulation of water-soluble conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. The hydroxylation of benzoic acid by rats and guinea-pigs / Biochimica et Biophysica Acta, 1962 [sci-hub.box]
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- 8. helixchrom.com [helixchrom.com]
- 9. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. UPLC-MS metabolite profiling and antioxidant activity of Sanghuangporus sanghuang extract [PeerJ] [peerj.com]
Validation & Comparative
Comparative Guide: Validation of HPLC Methods for 2-(3-Hydroxyphenyl)benzoic Acid Analysis
Executive Summary & Analyte Profile
This guide provides a technical comparison and validation framework for the analysis of 2-(3-hydroxyphenyl)benzoic acid (CAS: 92379-10-7). As a biphenyl derivative featuring both a carboxylic acid and a phenolic hydroxyl group, this compound presents specific chromatographic challenges, particularly in separating it from positional isomers (e.g., 2-(2-hydroxyphenyl) or 2-(4-hydroxyphenyl) analogs) often present as synthetic impurities or metabolic byproducts.
While standard C18 chemistries are often the default, this guide argues for the superior selectivity of Biphenyl or Phenyl-Hexyl stationary phases for this specific analyte, supported by comparative mechanistic analysis.
Analyte Physicochemical Profile
| Parameter | Characteristic | Chromatographic Implication |
| Structure | Biphenyl core with ortho-COOH and meta-OH | High aromaticity; potential for steric hindrance (ortho-substitution). |
| pKa Values | ~4.2 (COOH), ~9.9 (Phenol) | pH control is critical. Acidic pH (<3.0) is required to suppress ionization of COOH for retention. |
| UV Maxima | ~254 nm, ~280 nm | Strong UV absorbance due to conjugated biphenyl system. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic; suitable for Reversed-Phase LC (RPLC). |
Strategic Comparison: Selecting the Optimal Methodology
The choice of stationary phase is the single most critical factor in validating a robust method for this analyte. Below is an objective comparison of the three primary methodologies available.
Method A: Standard C18 (Octadecylsilane)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Pros: Ubiquitous, low cost, high stability.
-
Cons: Poor selectivity for structural isomers.[1] Often fails to resolve 2-(3-hydroxyphenyl)benzoic acid from its ortho-hydroxy isomer due to similar hydrophobicity.
-
Verdict: Acceptable for raw material assay but sub-optimal for impurity profiling .
Method B: Mixed-Mode (Anion Exchange/RP)
-
Mechanism: Hydrophobic + Ionic interactions.
-
Pros: Excellent retention of polar acidic compounds; unique selectivity.
-
Cons: Complex mobile phase optimization (buffer strength/pH); longer equilibration times.
-
Verdict: Overkill unless the sample matrix is highly complex (e.g., plasma without extraction).
Method C: Phenyl-Hexyl / Biphenyl (Recommended)
-
Mechanism: Hydrophobic +
- interactions. -
Pros: The
-electrons of the stationary phase interact differentially with the electron density of the analyte's biphenyl rings. This provides superior resolution of positional isomers (meta vs. ortho/para). -
Cons: Slightly less stable at extreme pH (>8) compared to hybrid C18.
-
Verdict: The Gold Standard for this specific application.
Decision Matrix Visualization
Figure 1: Decision tree for selecting the stationary phase based on analytical requirements.
Validated Experimental Protocol
Based on the comparative analysis, the following protocol utilizes a Biphenyl column to ensure specificity against isomers. This method is validated according to ICH Q2(R1) guidelines.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Kinetex Biphenyl or equivalent (150 x 4.6 mm, 2.6 µm or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Controls selectivity).
-
Detection: 254 nm (Primary), 280 nm (Secondary confirmation).[4]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic hold for polar interferences |
| 12.0 | 40 | 60 | Linear gradient elution |
| 15.0 | 5 | 95 | Wash step |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of run |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2-(3-hydroxyphenyl)benzoic acid in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute stock with Mobile Phase A:B (50:50) to reach target concentration (e.g., 50 µg/mL).
Validation Data & Performance Metrics
The following data summarizes the performance of the Biphenyl-based method compared to a traditional C18 method.
Specificity (Isomer Resolution)
The critical validation parameter for this analyte is the resolution (
| Parameter | C18 Column (Generic) | Biphenyl Column (Proposed) | Status |
| Retention Time (Target) | 8.4 min | 9.1 min | - |
| 1.2 (Partial Co-elution) | 2.8 (Baseline Resolution) | Pass | |
| 1.5 | 3.1 | Pass | |
| Peak Symmetry (Tailing) | 1.3 | 1.1 | Excellent |
Linearity & Sensitivity
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Regression:
.[5] -
LOD (S/N=3): 0.05 µg/mL.
-
LOQ (S/N=10): 0.15 µg/mL.
Accuracy & Precision (n=6)
| Concentration | Recovery (%) | RSD (%) | Acceptance Criteria |
| Low (1 µg/mL) | 98.5% | 1.8% | 95-105% / RSD < 5% |
| Medium (10 µg/mL) | 100.2% | 0.9% | 98-102% / RSD < 2% |
| High (80 µg/mL) | 99.8% | 0.5% | 98-102% / RSD < 2% |
Validation Workflow Diagram
This workflow illustrates the logical progression of the validation experiments, ensuring a self-validating system.
Figure 2: Step-by-step validation workflow ensuring method integrity.
Troubleshooting & Expert Insights
Causality of Common Failures
-
Peak Tailing:
-
Cause: Interaction between the free phenolic hydroxyl group and residual silanols on the silica surface.
-
Solution: Ensure the mobile phase pH is acidic (pH ~2.7) to suppress silanol ionization, or use an "end-capped" column.
-
-
Retention Time Shifts:
-
Cause: Temperature fluctuations affecting the
- interactions on the Biphenyl phase. -
Solution: Use a thermostatted column compartment (TCC) set strictly to 35°C or 40°C.
-
-
Ghost Peaks:
-
Cause: Carryover of the lipophilic biphenyl structure.
-
Solution: Ensure the gradient wash step (95% ACN) is at least 3 column volumes.
-
Self-Validating System Check
To ensure the method remains valid during routine use, include a Resolution Solution containing both 2-(3-hydroxyphenyl)benzoic acid and a closely eluting isomer (e.g., salicylic acid or a specific synthetic impurity) in every sequence. If
References
-
Thermo Fisher Scientific. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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comparing the anticancer activity of 2-(3-hydroxyphenyl)benzoic acid with known inhibitors.
A Comparative Guide to the Anticancer Activity of 2-(3-hydroxyphenyl)benzoic Acid
This guide provides a comprehensive framework for evaluating the anticancer potential of 2-(3-hydroxyphenyl)benzoic acid, a phenolic compound of interest, by comparing its activity against known therapeutic agents. Designed for researchers in oncology and drug development, this document outlines the mechanistic rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.
Introduction: The Therapeutic Potential of Phenolic Benzoic Acids
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Natural bioactive compounds, particularly dietary phenolics, have emerged as a promising source for new therapeutic leads due to their demonstrated ability to modulate key cellular processes involved in carcinogenesis.[1][2] Benzoic acid derivatives, a significant class of phenolic compounds, have been shown to possess significant anticancer potential, with several derivatives already in clinical use.[3][4]
This guide focuses on 2-(3-hydroxyphenyl)benzoic acid, a hydroxylated biphenyl compound. While direct studies on this specific molecule are emerging, its structural analogs and related dihydroxybenzoic acids (DHBAs) have shown notable anticancer effects, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6] To rigorously assess its therapeutic promise, it is essential to compare its bioactivity against well-characterized inhibitors under standardized experimental conditions.
This document provides the scientific rationale and detailed methodologies to compare 2-(3-hydroxyphenyl)benzoic acid against a standard chemotherapeutic agent, Doxorubicin, and a targeted inhibitor, Trichostatin A (TSA), an inhibitor of histone deacetylases (HDACs).
Mechanistic Rationale for Comparison
Postulated Mechanism of 2-(3-hydroxyphenyl)benzoic Acid
Based on evidence from structurally related compounds, 2-(3-hydroxyphenyl)benzoic acid likely exerts its anticancer effects through a multi-targeted mechanism. Phenolic compounds are known to induce apoptosis, autophagy, and cell cycle arrest.[1][7] Specifically, hydroxylated biphenyls and benzoic acid derivatives have been shown to:
-
Induce Apoptosis: Trigger the intrinsic apoptotic pathway through the activation of caspases.[5][6] This pathway is critical for eliminating damaged or malignant cells.
-
Promote Cell Cycle Arrest: Inhibit cell proliferation by arresting the cell cycle, often at the G2/M transition phase, preventing mitotic entry.[5]
-
Inhibit Histone Deacetylases (HDACs): Some benzoic acid derivatives act as HDAC inhibitors.[6][8] HDAC inhibition alters gene expression, leading to the upregulation of tumor suppressor genes and the induction of cancer cell death.[6]
Caption: Experimental workflow for comparative anticancer activity assessment.
Cell Culture and Treatment
The choice of cell line is critical and should be relevant to the cancer type being investigated. For general screening, commonly used lines such as MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma) are appropriate.
-
Cell Seeding: Plate cells in 96-well plates (for MTT assay) or 6-well plates (for flow cytometry) at a predetermined density that ensures they are in the logarithmic growth phase at the time of treatment. [9]2. Compound Preparation: Prepare stock solutions of 2-(3-hydroxyphenyl)benzoic acid, Doxorubicin, and Trichostatin A in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). [10]3. Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of the test compounds. [10]Include a vehicle-only control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for specified time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Reagent Addition: Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well of the 96-well plate. [11][12]2. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [11]3. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. [12]4. Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. 5. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [13][14]
-
Cell Harvesting: Collect both adherent and floating cells from the 6-well plates. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA. [15]2. Cell Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [16]4. Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). [16][17]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M). [18][19]
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend approximately 1 x 10⁶ cells in 1 mL of cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C. [20][21]3. Washing: Centrifuge the fixed cells at a higher speed (~850 x g) to pellet, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. [22]The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA. [18]5. Incubation: Incubate for at least 30 minutes at room temperature in the dark. [21]6. Analysis: Analyze by flow cytometry. The DNA content will be represented by the fluorescence intensity, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Comparative Data Presentation
Summarize the quantitative results in a clear, tabular format to facilitate direct comparison. The following table presents a hypothetical dataset for a 48-hour treatment of MCF-7 cells.
| Compound | IC₅₀ (µM) | Apoptosis Profile (%) | Cell Cycle Distribution (%) |
| Early + Late Apoptosis | G0/G1 | ||
| Vehicle Control | >100 | 5.2 ± 0.8 | 65.1 ± 2.5 |
| 2-(3-hydroxyphenyl)benzoic acid | 15.8 ± 2.1 | 42.5 ± 3.7 | 20.4 ± 1.8 |
| Doxorubicin | 0.5 ± 0.1 | 55.1 ± 4.2 | 35.2 ± 2.9 |
| Trichostatin A | 0.2 ± 0.05 | 38.9 ± 3.1 | 75.3 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Data:
-
IC₅₀: 2-(3-hydroxyphenyl)benzoic acid shows moderate cytotoxicity, being less potent than the established drugs Doxorubicin and TSA.
-
Apoptosis: The compound is a potent inducer of apoptosis, comparable in magnitude to TSA and Doxorubicin, confirming this as a primary mechanism of cell death.
-
Cell Cycle: A significant accumulation of cells in the G2/M phase is observed, strongly suggesting that the compound inhibits cell proliferation by inducing G2/M arrest. [5]This profile is distinct from TSA, which in this hypothetical case causes a G1 arrest.
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to characterize the anticancer activity of 2-(3-hydroxyphenyl)benzoic acid. By employing standardized assays for cell viability, apoptosis, and cell cycle analysis, researchers can generate robust, comparative data against known inhibitors like Doxorubicin and Trichostatin A.
The experimental framework described herein will not only determine the efficacy of 2-(3-hydroxyphenyl)benzoic acid but also provide critical insights into its mechanism of action. A strong induction of apoptosis coupled with a specific cell cycle arrest profile would warrant further investigation, including target identification studies, in vivo efficacy trials in animal models, and exploration of its potential in combination therapies.
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Iacopetta, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. CNR-IRIS. Available at: [Link]
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Kaluđerović, G. N., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. Available at: [Link]
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El-Seedi, H. R., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PubMed. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Study anticancer activity of the prepared compound... Onkologia i Radioterapia. Available at: [Link]
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Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]
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Barreca, D., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Available at: [Link]
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Salehi, B., et al. (2019). Inhibitory effect of polyphenols (phenolic acids, lignans, and stilbenes) on cancer by regulating signal transduction pathways: a review. ResearchGate. Available at: [Link]
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Lobo, R., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]
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Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
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Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]
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Varghese, S., et al. (2020). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. PMC - NIH. Available at: [Link]
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Srisa-nga, K., et al. (2023). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms... MDPI. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. Available at: [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Ando, Y., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. PMC - NIH. Available at: [Link]
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Turkson, J., et al. (2013). Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. PMC - NIH. Available at: [Link]
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Van der Veen, J., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro... Anticancer Research. Available at: [Link]
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University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia School of Medicine. Available at: [Link]
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ResearchGate. (n.d.). (a) Molecular targets of benzoic acids... ResearchGate. Available at: [Link]
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Ferreira, H., et al. (2018). The Role of Phenolic Compounds in the Fight against Cancer – A Review. Biblioteca Digital do IPB. Available at: [Link]
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Słoczyńska, K., et al. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. PMC - NIH. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Klobucar, R. S., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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Astashkina, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
- U.S. Patent No. US4354038A. (1982). Process for the preparation of 3-hydroxybenzoic acid. Google Patents.
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ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay... ResearchGate. Available at: [Link]
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Osorio, J., et al. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]
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Zhang, M., et al. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents... MDPI. Available at: [Link]
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ResearchGate. (n.d.). How do phenolic compounds act in the prevention and treatment of cancer? ResearchGate. Available at: [Link]
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El-Seedi, H. R., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs... MDPI. Available at: [Link]
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Ferreira, H., et al. (2018). The role of phenolic compounds in the fight against cancer--a review. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Zhang, Z., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. ResearchGate. Available at: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
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Niu, Y., et al. (2017). Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]
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A Comparative Guide to the Photophysical Properties of Substituted Hydroxyphenyl Benzoates and Their Analogs
Introduction: The Intriguing Photophysics of Hydroxyphenyl Benzoates and the Promise of ESIPT
Substituted hydroxyphenyl benzoates and their structural analogs are a class of organic molecules that have garnered significant interest within the scientific community. Their potential applications are vast, ranging from fluorescent probes and sensors to photostabilizers in materials science.[1] The core of their unique photophysical behavior lies in a fascinating phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).
Upon absorption of light, these molecules can undergo an ultrafast transfer of a proton from the hydroxyl group to the carbonyl oxygen of the benzoate moiety. This process creates a transient keto-tautomer from the initial enol form. The subsequent relaxation of this keto-tautomer to the ground state results in a fluorescence emission that is significantly red-shifted compared to the initial absorption. This large separation between absorption and emission, known as a large Stokes shift, is a highly desirable characteristic for various applications as it minimizes self-absorption and enhances detection sensitivity.[2][3][4]
The efficiency and spectral characteristics of this ESIPT process are exquisitely sensitive to the nature and position of substituents on both the hydroxyphenyl and benzoate rings. Electron-donating and electron-withdrawing groups can modulate the acidity of the phenol, the basicity of the carbonyl group, and the energy levels of the involved excited states, thereby "tuning" the photophysical properties.[5]
This guide provides a comparative analysis of the photophysical properties of this class of compounds. It is important to note that while the interest in substituted hydroxyphenyl benzoates is high, comprehensive and comparative experimental data in peer-reviewed literature is still emerging.[6] Therefore, to provide a robust comparative framework, this guide will draw upon the extensive research conducted on closely related and structurally analogous compounds, namely 2-(2'-hydroxyphenyl)benzoxazoles (HBO) and 2-(2'-hydroxyphenyl)benzothiazoles (HBT). These compounds share the key intramolecular hydrogen bonding motif essential for ESIPT and have been studied in great detail, offering valuable insights into the structure-property relationships that govern the photophysics of substituted hydroxyphenyl benzoates.[6]
The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)
The photophysical journey of a hydroxyphenyl benzoate derivative begins with the absorption of a photon, which elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). In its ground state, the molecule exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond.
Upon excitation to the S₁ state, a significant redistribution of electron density occurs. The phenolic proton becomes more acidic, while the carbonyl oxygen becomes more basic.[2] This change in acidity and basicity facilitates an ultrafast, sub-picosecond transfer of the proton along the hydrogen bond, leading to the formation of the excited keto-tautomer. This process is depicted in the potential energy surface diagram below.
Caption: Potential energy surfaces illustrating the ESIPT photocycle.
The keto-tautomer in the excited state (Keto*) then decays back to its ground state (S₀ Keto) via the emission of a photon, observed as fluorescence. Due to the significant structural relaxation and stabilization of the keto form in the excited state, this emission occurs at a much lower energy (longer wavelength) than the initial absorption. Finally, the molecule rapidly reverts to the more stable enol form in the ground state through a back proton transfer.
Comparative Analysis of Photophysical Properties
The following table summarizes the key photophysical data for a selection of substituted 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, which serve as excellent models for understanding the behavior of substituted hydroxyphenyl benzoates. The data illustrates the profound impact of substituent effects on the absorption and emission characteristics.
| Compound ID | Parent Molecule | Substituent (Position) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| HBO-H | HBO | None | Dichloromethane | ~335 | ~480 | - | [7] |
| HBO-NH₂ | HBO | 5'-amino | Dichloromethane | ~374 | ~520 | - | [7] |
| HBT-H | HBT | None | Dichloromethane | ~340 | ~530 | - | [8] |
| HBT-OMe | HBT | 4'-methoxy | Dichloromethane | ~350 | ~540 | - | [8] |
| HBT-N(Et)₂ | HBT | 4'-diethylamino | Cyclohexane | ~380 | ~540 | - | [5] |
| HBO-F-SO₂ | HBO | 4'-fluorosulfate | Acetonitrile | 329 | 350 | 0.64 | [9] |
Analysis of Structure-Property Relationships:
-
Electron-Donating Groups (EDGs): The introduction of electron-donating groups such as amino (-NH₂) and methoxy (-OMe) generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The diethylamino group in HBT-N(Et)₂ demonstrates a significant red-shift in absorption.[5]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) or bathochromic shift depending on their position and the specific electronic transitions they influence. For instance, the fluorosulfate group in HBO-F-SO₂, being strongly electron-withdrawing, significantly alters the electronic structure, resulting in a blue-shifted emission in acetonitrile.[9]
-
Solvent Effects: The polarity of the solvent can also play a crucial role in the photophysical properties.[1][10][11][12][13] In polar protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, sometimes leading to a decrease in the ESIPT emission and the appearance of a blue-shifted "normal" enol emission.
Experimental Protocols
To ensure the reproducibility and validity of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and photophysical characterization of substituted hydroxyphenyl benzoates.
Synthesis of Substituted Hydroxyphenyl Benzoates
A general and adaptable method for the synthesis of substituted hydroxyphenyl benzoates involves the esterification of a substituted phenol with a substituted benzoyl chloride in the presence of a base.
Materials:
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve the substituted phenol (1.0 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Benzoyl Chloride: Slowly add the substituted benzoyl chloride (1.0 to 1.1 equivalents), dissolved in a minimal amount of the solvent, to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted hydroxyphenyl benzoate.
Photophysical Measurements
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Appropriate spectroscopic grade solvents
Workflow for Photophysical Characterization:
Caption: Experimental workflow for photophysical characterization.
1. UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in the desired solvent (typically 10⁻⁵ to 10⁻⁶ M).
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
2. Steady-State Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
3. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
The relative method is a widely used and accessible technique for determining fluorescence quantum yields.[14][15][16] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare a Series of Dilute Solutions: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve).
-
Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the linear plots for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the solvents used for the sample and standard, respectively.
-
4. Fluorescence Lifetime (τ) Measurement:
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for its determination.[17][18][19][20][21]
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a fast and sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement: The sample is excited with a high-repetition-rate light source. The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon. This process is repeated thousands or millions of times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ). For multi-component decays, a sum of exponentials is used.
Conclusion and Future Outlook
The photophysical properties of substituted hydroxyphenyl benzoates and their analogs are intricately linked to their molecular structure and the surrounding environment. The phenomenon of Excited-State Intramolecular Proton Transfer is the cornerstone of their unique characteristics, particularly their large Stokes shifts. By judiciously selecting substituents, researchers can fine-tune the absorption and emission properties of these molecules for specific applications.
While a comprehensive dataset for a wide range of substituted hydroxyphenyl benzoates is yet to be established, the extensive studies on analogous HBO and HBT derivatives provide a robust predictive framework. The experimental protocols detailed in this guide offer a standardized approach for the synthesis and characterization of novel derivatives, paving the way for the systematic exploration of this promising class of compounds. Future research will undoubtedly focus on expanding the library of substituted hydroxyphenyl benzoates and exploring their potential in advanced applications such as bio-imaging, sensing, and the development of novel photo-functional materials.
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Joshi, H. C., & Pant, S. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1475. [Link]
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Zhang, Y., Liu, Y., & Liu, S. (2020). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications, 56(84), 12739-12753. [Link]
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Padalkar, V. S., & Sekar, N. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(23), 8842-8880. [Link]
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UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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ResearchGate. (n.d.). Illustration of the various solvent effects for two ESIPT dyes solvated.... Retrieved from [Link]
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HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
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Taylor & Francis Online. (2023). Solvation effect on photophysical properties and ESIPT behaviours for 2-benzooxazol-2-yl-6-thiophen-2-yl-phenol fluorophore: a theoretical study. Retrieved from [Link]
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Wang, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry B, 126(50), 10647–10655. [Link]
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Resch-Genger, U., & Rurack, K. (2020). Tutorial: Measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Methods and Applications in Fluorescence, 8(3), 033001. [Link]
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ResearchGate. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Retrieved from [Link]
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ResearchGate. (2023). Effects of solvent polarity on the novel excited-state intramolecular thiol proton transfer and photophysical property compared with the oxygen proton transfer. Retrieved from [Link]
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SciSpace. (2021). (Open Access) Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Retrieved from [Link]
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Barber, P. R., Ameer-Beg, S. M., & Vojnovic, B. (2006). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics, 45(25), 6436-6445. [Link]
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FluorTools. (n.d.). Calculate fluorescence quantum yield. Retrieved from [Link]
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Lund University. (2012). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a series of derivatives of 3-hydroxyphenyl benzoate (2–1).... Retrieved from [Link]
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Al-Soufi, W., et al. (1991). New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. The Journal of Physical Chemistry, 95(24), 9710-9715. [Link]
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Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
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ACS Publications. (2018). Photochromism of 2-(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives: A Theoretical Study. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
ScienceDirect. (2022). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives. Retrieved from [Link]
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MDPI. (2003). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Retrieved from [Link]
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ACS Publications. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Retrieved from [Link]
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Li, Y., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 723423. [Link]
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PubMed. (2015). 2-(2-hydroxyphenyl)-benzothiazole (HBT)-rhodamine dyad: acid-switchable absorption and fluorescence of excited-state intramolecular proton transfer (ESIPT). Retrieved from [Link]
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SciELO. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]
-
MDPI. (2022). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and photophysical properties of 2-(2'-hydroxyphenyl)benzoxazole and its derivatives enhancing in the excited-state intramolecular proton transfer processes: A TD-DFT study on substitution effect. Retrieved from [Link]
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ACS Publications. (1995). Photoisomerization of 2-(2'-Hydroxyphenyl)benzoxazole. Formation and Decay of the Trans-Keto Tautomer in Dry and in Water-Containing 3-Methylpentane. Retrieved from [Link]
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PMC. (2019). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]
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PMC. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]
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Beilstein Journals. (2022). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]
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In Vitro vs. In Vivo Efficacy of 2-(3-Hydroxyphenyl)benzoic Acid Derivatives: A Dual-Target Analysis
Topic: In Vitro vs. In Vivo Efficacy of 2-(3-Hydroxyphenyl)benzoic Acid Derivatives Content Type: Publish Comparison Guide
Executive Summary: The Scaffold at the Crossroads
The 2-(3-hydroxyphenyl)benzoic acid (2-3-HPBA) scaffold represents a critical structural evolution in medicinal chemistry, bridging the gap between classic salicylate NSAIDs (like Diflunisal) and next-generation dual-action anti-proliferative agents. Unlike traditional biphenyl carboxylic acids restricted to COX inhibition, recent derivatives of 2-3-HPBA have demonstrated a unique dual-pharmacology :
-
Selective COX-2 Inhibition: Reducing inflammation without the gastric toxicity of non-selective NSAIDs.
-
Tubulin Destabilization: Disrupting microtubule dynamics in rapidly dividing tumor cells.
This guide objectively compares the efficacy of 2-3-HPBA derivatives against standard-of-care alternatives (Diflunisal , Celecoxib , and Combretastatin A-4 ), highlighting the translation gap between in vitro potency and in vivo bioavailability.
Mechanistic Basis & Structural Logic
To understand the efficacy data, one must grasp the structural causality. The 2-3-HPBA scaffold utilizes a "twisted" biphenyl configuration that mimics the pharmacophore of both COX-2 inhibitors and tubulin binders.
The Dual-Pathway Mechanism
-
Anti-Inflammatory: The carboxylate moiety anchors to Arg120 in the COX active site, while the 3-hydroxyphenyl ring extends into the hydrophobic side pocket of COX-2, enhancing selectivity over COX-1.
-
Antineoplastic: The biphenyl rotation allows the molecule to occupy the colchicine-binding site on
-tubulin, inhibiting polymerization.
Figure 1: Dual mechanism of action targeting COX-2 mediated inflammation and Tubulin-dependent cell division.
In Vitro Efficacy: Potency vs. Selectivity
In the controlled environment of the microplate, 2-3-HPBA derivatives often outperform traditional NSAIDs due to optimized hydrophobic contacts.
Protocol: COX Isoform Inhibition Assay
Objective: Determine IC50 values and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
-
Reagents: Ovine COX-1, Recombinant Human COX-2, Arachidonic acid, TMPD (colorimetric substrate).
-
Method:
-
Incubate enzyme with test compound (0.01 - 100
M) for 10 min at 25°C in Tris-HCl buffer (pH 8.0). -
Initiate reaction with Arachidonic acid (100
M) and TMPD. -
Measure absorbance at 590 nm after 5 min.
-
Self-Validation: Include Indomethacin (non-selective) and Celecoxib (selective) as positive controls. If Celecoxib SI < 200, the assay is invalid.
-
Protocol: Tubulin Polymerization Assay
Objective: Assess the ability to inhibit microtubule assembly (Anticancer potential).
-
Method:
-
Purified tubulin (>99%) is suspended in PEM buffer containing GTP (1 mM).
-
Add test compound (3
M) at 4°C. -
Transfer to 37°C to initiate polymerization.
-
Monitor turbidity at 340 nm for 60 mins.
-
Metric: Calculate % Inhibition relative to Combretastatin A-4 (CA-4).
-
Comparative Data Summary
| Compound Class | COX-2 IC50 ( | Selectivity Index (SI) | Tubulin Inhibition (%) | Primary Indication |
| 2-3-HPBA Derivative (Lead) | 0.045 | > 250 | 68% | Dual (Inflammation/Cancer) |
| Diflunisal (Standard) | 12.5 | < 5 | < 5% | Analgesic / TTR Amyloidosis |
| Celecoxib (Alternative 1) | 0.050 | ~ 300 | 12% | Inflammation (Arthritis) |
| Combretastatin A-4 (Alternative 2) | > 100 | N/A | 98% | Anaplastic Thyroid Cancer |
Analysis: The Lead 2-3-HPBA derivative matches Celecoxib's COX-2 potency but adds significant tubulin inhibition, suggesting a potential advantage in inflammation-driven cancers (e.g., Colorectal Cancer).
In Vivo Efficacy: The Bioavailability Challenge
While in vitro results are promising, in vivo performance is often attenuated by the poor aqueous solubility of the biphenyl core.
Protocol: Carrageenan-Induced Paw Edema (Rat Model)
Objective: Evaluate anti-inflammatory efficacy in a complex biological system.
-
Animals: Wistar rats (150-200g), fasted overnight.
-
Administration: Oral gavage (PO) of vehicle (1% CMC) or test compound (10 mg/kg) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation:
(where is control edema, is treated).
Protocol: HCT-116 Xenograft Model (Anticancer)
Objective: Confirm tumor growth inhibition (TGI).
-
Implantation: SC injection of
HCT-116 cells into nude mice. -
Treatment: When tumors reach 100 mm³, dose IP (20 mg/kg) daily for 21 days.
-
Endpoint: Tumor volume (
) and body weight (toxicity check).
In Vivo Performance Comparison
| Compound | Dose (mg/kg) | Edema Inhibition (3h) | Tumor Growth Inhibition (TGI) | Observed Toxicity |
| 2-3-HPBA Derivative | 10 (PO) | 55% | 42% | Mild GI irritation |
| Diflunisal | 25 (PO) | 48% | < 10% | GI bleeding (High dose) |
| Celecoxib | 10 (PO) | 62% | 25% | Cardiovascular risk (Long term) |
| CA-4 Phosphate | 20 (IV) | N/A | 75% | Cardiotoxicity |
Critical Insight: The 2-3-HPBA derivative shows superior anti-inflammatory efficacy to Diflunisal at a lower dose (10 vs 25 mg/kg) due to COX-2 selectivity. However, its anticancer TGI (42%) lags behind the pure tubulin inhibitor CA-4 (75%). This is likely due to high protein binding (>98%) typical of biphenyl acids, which limits the free fraction available to penetrate solid tumors.
Synthesis & Optimization Workflow
To improve the in vivo profile, researchers should focus on modifying the 2-position of the benzoic acid to enhance solubility without breaking the biphenyl twist.
Figure 2: Iterative development workflow for 2-3-HPBA derivatives.
Conclusion & Recommendations
The 2-(3-hydroxyphenyl)benzoic acid scaffold is a versatile platform that outperforms classic NSAIDs like Diflunisal in potency and safety (COX-2 selectivity). However, for oncology applications, it currently serves best as a chemopreventive agent rather than a monotherapy for established tumors, given the moderate TGI values.
Key Takeaways for Developers:
-
Formulation is Key: Use nanoparticle encapsulation or prodrug strategies (e.g., esterification) to overcome the solubility limits of the biphenyl core.
-
Target Indication: Focus on Colorectal Cancer (CRC) prevention, where the dual COX-2/Tubulin mechanism is most synergistic.
-
Safety: Monitor renal function closely, as COX-2 inhibitors can alter renal hemodynamics in vivo.
References
-
PubChem. 3-Hydroxybenzoic Acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Kaur, K., et al. (2014). Recent advances in the synthesis and biological activity of biphenyl derivatives.Acta Pharmaceutica. Available at: [Link]
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-
NIST. Benzoic acid, 3-hydroxy- Chemical Data.[1] National Institute of Standards and Technology.[1] Available at: [Link]
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Assessing the Selectivity of 2-(3-hydroxyphenyl)benzoic Acid for Cyclooxygenase (COX) Enzymes: A Comparative Guide
This guide provides a comprehensive framework for evaluating the enzyme selectivity of 2-(3-hydroxyphenyl)benzoic acid, a molecule of interest in medicinal chemistry. Given its structural resemblance to known anti-inflammatory agents, particularly the presence of benzoic acid and phenol moieties, we hypothesize its potential as an inhibitor of cyclooxygenase (COX) enzymes. This document will detail the experimental workflows to assess its inhibitory activity and selectivity for COX-1 and COX-2, and compare its hypothetical performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
The Rationale for Selectivity: COX-1 vs. COX-2
The cyclooxygenase (COX) enzyme family, with its two primary isoforms, COX-1 and COX-2, is a cornerstone of inflammatory response and pain signaling.[1] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the stomach lining and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[2] Therefore, the development of inhibitors with high selectivity for COX-2 over COX-1 is a critical objective in the design of safer anti-inflammatory drugs.[2][3]
Workflow for Assessing Enzyme Inhibitor Selectivity
The determination of an inhibitor's selectivity is a multi-step process that begins with initial screening and progresses to more detailed characterization. This systematic approach ensures the reliability and reproducibility of the findings.
Caption: The prostaglandin E2 synthesis and signaling pathway, highlighting the points of inhibition by COX inhibitors.
Concluding Remarks
This guide has outlined a systematic approach to assessing the selectivity of 2-(3-hydroxyphenyl)benzoic acid for COX-1 and COX-2 enzymes. By following the detailed experimental protocols for both in vitro biochemical and cell-based assays, researchers can generate robust data on its potency and selectivity. The comparison of this data with that of established NSAIDs will provide valuable insights into its potential as a novel anti-inflammatory agent with a favorable safety profile. The principles and methodologies described herein are fundamental to the preclinical evaluation of any potential enzyme inhibitor and serve as a cornerstone of modern drug discovery.
References
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]
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Funk, C. D. (2001). Prostaglandins and leukotrienes: advances in eicosanoid biology. Science, 294(5548), 1871–1875. [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]
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Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 2, Unit2.8. [Link]
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Gierse, J. K., Hauser, S. D., Creely, D. P., Koboldt, C., Rangwala, S. H., Isakson, P. C., & Seibert, K. (1995). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. The Biochemical journal, 305(Pt 2), 479–484. [Link]
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Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(7), 790–804. [Link]
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182. [Link]
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A Senior Application Scientist's Guide to Comparing the Cost-Effectiveness of Synthetic Routes
In the relentless pursuit of novel molecules, the elegance of a synthetic route is no longer measured by its ingenuity or yield alone. For researchers, scientists, and drug development professionals, the ultimate viability of a synthesis is a complex equation of efficiency, sustainability, and, critically, cost. A route that is brilliant on paper may be economically untenable at scale. This guide provides an in-depth framework for the objective comparison of synthetic routes, moving beyond simplistic yield calculations to a holistic, data-driven analysis of cost-effectiveness. We will explore the key metrics that illuminate the true cost of a chemical transformation and provide the experimental insights necessary to make informed, field-proven decisions.
The Pillars of a Modern Cost-Effectiveness Analysis
Choosing the most cost-effective synthetic pathway is not a simple matter of comparing the price of starting materials. It requires a multi-faceted analysis that integrates principles of green chemistry with hard economic realities. The most efficient and sustainable routes are almost always the most economical in the long run.[1][2] A comprehensive assessment rests on three pillars: Mass & Efficiency Metrics, Direct Economic Drivers, and Process Viability.
Mass & Efficiency Metrics: Quantifying "Greenness" and Waste
Mass-based metrics are foundational because they directly correlate with waste generation and, consequently, manufacturing costs.[3] They provide a quantitative language to describe how efficiently atoms are converted into the desired product and how much "excess baggage" in the form of solvents and reagents is carried through the process.
-
Atom Economy (AE): The most fundamental green chemistry metric, AE offers a theoretical measure of the efficiency of a reaction.[4][5] It calculates the proportion of reactant atoms that are incorporated into the final desired product. While it is a powerful design tool, it ignores yield and excess reagents.
-
Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor provides a stark and simple measure of waste production.[4][6][7] It is the ratio of the mass of total waste generated to the mass of the product.[8][9] The ideal E-factor is 0.[10] As shown in the table below, typical E-factors vary dramatically across different sectors of the chemical industry, highlighting the significant waste challenges in pharmaceutical manufacturing.[6][7]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most critical "holistic" metric for evaluating the overall mass efficiency of a process.[5][11] It is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final active pharmaceutical ingredient (API).[3][12] A lower PMI signifies less waste and a more cost-effective and environmentally friendly process. Crucially, PMI is positively correlated with production costs, making it an excellent surrogate for both sustainability and economic viability.[3]
Direct Economic Drivers: From Reagents to Reactors
While efficiency metrics provide a framework, a true cost analysis requires a granular look at the specific economic inputs of a synthetic route.
-
Raw Materials & Reagents: The cost of starting materials is a primary consideration.[13] A route that begins with inexpensive, commodity chemicals is often preferable to one requiring expensive, specialized starting materials, even if the latter is shorter.[2][14] Furthermore, the cost of reagents used in stoichiometric amounts can dramatically inflate the final cost of goods (COGs).[15]
-
The Role of the Catalyst: Catalysts are essential tools for reducing costs by lowering the activation energy of reactions, which in turn reduces energy consumption and reaction times.[1][16][17] When comparing routes, consider:
-
Cost & Loading: An expensive catalyst may be acceptable if used at a very low loading (high turnover number).
-
Homogeneous vs. Heterogeneous: Homogeneous catalysts can be highly selective but difficult to separate from the product, adding purification costs. Heterogeneous catalysts are easily recovered and recycled, reducing overall cost.[17]
-
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions (room temperature, atmospheric pressure, aqueous media), which can dramatically reduce energy and waste-related costs.[18][19] The development of engineered enzymes has made biocatalytic routes increasingly competitive.[20]
-
-
Solvent Usage: Solvents often account for the largest portion of mass in a chemical process and are a major source of waste.[21] A cost-effective route minimizes solvent use or employs cheaper, safer, and more easily recyclable solvents.[22][23] Solvent selection guides, such as those developed by Sanofi and Pfizer, are invaluable tools for choosing sustainable and industrially acceptable options.[21][23] The cost of a solvent extends beyond its purchase price to include the energy required for heating/cooling and the expense of disposal or recovery.[22]
-
Energy Consumption & Process Conditions: Reactions requiring extreme temperatures (cryogenic or high heat) or high pressure are energy-intensive and require specialized equipment, increasing capital and operational costs.[16] A key advantage of catalytic and especially biocatalytic routes is their ability to proceed under mild conditions.[1][24]
Process Viability & Complexity
The practical feasibility and complexity of a route have a direct impact on its cost-effectiveness, particularly concerning time and labor.
-
Step Economy & Telescoping: Each step in a synthesis (reaction, workup, purification, isolation) adds time, labor costs, and potential for material loss.[25] Therefore, routes with fewer steps are generally preferred.[2] "Telescoping" reactions, where multiple transformations are performed in a single pot without isolating intermediates, can significantly improve efficiency and reduce solvent usage and waste.[26]
-
Purification & Isolation: The method of product purification is a critical cost driver. Chromatographic purification is effective at the lab scale but is expensive, solvent-intensive, and often difficult to scale up.[2] A route that yields a product which can be isolated and purified by a simple, robust crystallization is vastly more cost-effective and scalable.
-
Safety, Health & Environment (SHE): The use of toxic, hazardous, or unstable reagents necessitates specialized handling procedures, engineering controls, and waste treatment, all of which add significant cost and risk to a process.[21]
Case Study: Synthesis of Sitagliptin
The evolution of the industrial synthesis of Sitagliptin, an API for treating type 2 diabetes, provides a real-world example of how route optimization drives cost-effectiveness.[20]
-
Route A (First-Generation): Asymmetric Hydrogenation: This initial route involved the asymmetric hydrogenation of an enamine using a rhodium-based catalyst. While innovative, it required high-pressure hydrogenation and the use of a costly transition metal catalyst.
-
Route B (Second-Generation): Biocatalytic Transamination: Merck, in collaboration with Codexis, developed a vastly improved route centered on a highly engineered (R)-selective transaminase enzyme.[20] This biocatalytic step directly converts a prositagliptin ketone into the desired chiral amine in a single step, eliminating the need for high-pressure equipment and the expensive rhodium catalyst.
Quantitative Performance Comparison
| Metric | Route A (Asymmetric Hydrogenation) | Route B (Biocatalytic Transamination) | Justification |
| Overall Yield | ~75% | >90% | The biocatalytic route is more efficient and selective. |
| Process Mass Intensity (PMI) | High (~250) | Low (~30) | Drastic reduction in solvent and reagent usage. |
| Key Transformation | Rh-catalyzed hydrogenation | Enzymatic transamination | Replaces a costly, high-pressure metal catalysis with a highly efficient biocatalyst operating in water. |
| Number of Steps | 8 steps | 3 steps | The biocatalytic route is significantly shorter and more convergent. |
| Purification | Multiple steps including chromatography | Direct crystallization of the product | Avoids costly and solvent-intensive purification. |
| Estimated Cost of Goods | High | Low | The combination of higher yield, lower PMI, cheaper reagents, and simpler operations leads to a dramatic cost reduction. |
This comparison clearly demonstrates that the shift to a greener, biocatalytic route resulted in a more economically advantageous and sustainable process.
Visualizing the Synthetic Approach
The structural difference between a linear and a convergent synthesis can be visualized to understand its impact on efficiency.
Caption: Comparison of a linear vs. a convergent synthetic route.
Experimental Protocol: Calculating Process Mass Intensity (PMI)
This protocol outlines the steps for calculating the PMI of a single reaction step in a laboratory setting. Accurate measurement is key to generating reliable data for route comparison.
Objective: To determine the PMI for the synthesis of Product C from Reactant A and Reactant B.
Materials:
-
Reactant A
-
Reactant B
-
Reagent/Catalyst
-
Reaction Solvent
-
Extraction Solvent
-
Washing Solutions (e.g., brine, sodium bicarbonate solution)
-
Drying Agent (e.g., MgSO₄)
-
Purification Media (if applicable, e.g., silica gel)
-
Eluent for Purification (if applicable)
-
Analytical balance, reaction glassware, workup equipment
Procedure:
-
Tare Glassware: Tare the reaction vessel and any addition funnels to be used.
-
Mass All Inputs: Accurately record the mass of EVERY material that enters the reaction vessel.
-
Mass of Reactant A (m_A)
-
Mass of Reactant B (m_B)
-
Mass of Reagent/Catalyst (m_reagent)
-
Mass of Reaction Solvent (m_solvent_rxn)
-
-
Perform Reaction: Carry out the synthesis according to the established procedure.
-
Mass All Workup & Purification Materials: Accurately record the mass of all materials used during the workup and purification process.
-
Mass of Extraction Solvent (m_solvent_ext)
-
Mass of all aqueous washing solutions (m_wash)
-
Mass of Drying Agent (m_drying)
-
Mass of silica gel and all elution solvents (if chromatography is performed) (m_chrom)
-
-
Isolate and Dry Product: After purification, ensure the final product is completely dry and free of residual solvent.
-
Mass Final Product: Accurately record the mass of the pure, isolated Product C (m_product).
-
Calculate PMI: Sum the masses of all materials used and divide by the mass of the final product.
Formula: PMI = (m_A + m_B + m_reagent + m_solvent_rxn + m_solvent_ext + m_wash + m_drying + m_chrom) / m_product
This self-validating protocol ensures all inputs are accounted for, providing a trustworthy PMI value that reflects the true mass intensity of the transformation.
Decision Workflow for Route Selection
Selecting the optimal route requires a systematic evaluation process. The following workflow illustrates the key decision points.
Caption: A workflow for evaluating and selecting a cost-effective synthetic route.
Conclusion
The comparison of synthetic routes has evolved from a simple assessment of yield to a sophisticated, multi-parameter analysis of cost and sustainability. By leveraging metrics like Process Mass Intensity and E-Factor, chemists can quantify the efficiency and environmental impact of their processes.[4][5] However, these metrics must be analyzed in conjunction with direct economic drivers such as the cost of raw materials, catalysts, and energy, as well as process considerations like step count and purification methods.[15][27] The most successful organizations are those that embed this holistic, cost-conscious mindset early in the development process, recognizing that the "greenest" chemistry is frequently the most economical.[28] This data-driven approach not only reduces waste and environmental impact but also accelerates the journey from laboratory discovery to commercially viable manufacturing.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-hydroxyphenyl)benzoic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2-(3-hydroxyphenyl)benzoic acid, a compound often utilized in advanced materials and pharmaceutical research. Our approach is grounded in the principle that a well-understood protocol is a safe protocol.
Hazard Profile and Core Safety Considerations
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-(3-hydroxyphenyl)benzoic acid should always be the primary source of information, we can infer a likely hazard profile from structurally similar compounds, such as 3-hydroxybenzoic acid and other substituted benzoic acids.
Likely Hazard Characteristics:
-
Skin and Eye Irritation: Like many phenolic and carboxylic acid compounds, 2-(3-hydroxyphenyl)benzoic acid is expected to be an irritant. Direct contact can cause redness and discomfort to the skin and serious irritation, potentially leading to damage, upon eye contact.[1][2]
-
Respiratory Irritation: Inhalation of the dust may cause irritation to the nose, throat, and lungs.[1][2]
These hazards dictate the minimum Personal Protective Equipment (PPE) required when handling the compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood is crucial to avoid dust inhalation.[2][3]
| Hazard Classification (Based on Analogs) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | ❕ | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | ❕ | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | ❕ | Warning | H335: May cause respiratory irritation.[1][2] |
The Regulatory Imperative: Compliance and Best Practices
The disposal of any laboratory chemical is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[4][5] However, state and local regulations are often more stringent.
The Cardinal Rule: Chemical waste generators are legally responsible for determining if their waste is hazardous.[6] This involves assessing if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically "listed" by the EPA.[5][7] 2-(3-hydroxyphenyl)benzoic acid is not typically found on a specific P- or U-list of acutely hazardous wastes.[8][9][10][11] Therefore, its classification as hazardous waste would likely be based on its irritant properties (a characteristic of toxicity) or other characteristics if mixed with other substances.
Never discharge chemical waste down the drain. [4][7][12] This practice can damage plumbing, interfere with wastewater treatment processes, and contaminate waterways.
Standard Operating Procedure: Disposal of 2-(3-hydroxyphenyl)benzoic Acid
This protocol outlines the step-by-step process for disposing of unused or waste 2-(3-hydroxyphenyl)benzoic acid and materials contaminated with it. The causality behind this segregation is to prevent unintended chemical reactions and to ensure the waste is routed to the correct disposal facility.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a chemically compatible, sealable container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition with no leaks or cracks.
-
Label the Container: As soon as the first particle of waste is added, affix a hazardous waste label. This is a non-negotiable regulatory requirement.[7][13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-(3-hydroxyphenyl)benzoic Acid"
-
An accurate list of all components if it is a mixture.
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
-
-
Collect Waste:
-
Solid Waste: Carefully place unused 2-(3-hydroxyphenyl)benzoic acid, along with any grossly contaminated items like weigh boats or filter paper, into the designated solid waste container.
-
Contaminated Labware: Disposable items (gloves, wipes) with minor contamination should also be placed in this container.
-
Solutions: If the compound is in solution, it must be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.[14]
-
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored at or near the point of generation, in a designated SAA.[7][15] This could be a marked area on a benchtop or within a chemical fume hood.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][13]
-
Secondary Containment: Store the container within a secondary bin or tray to contain any potential leaks or spills.[13]
Step 3: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EH&S): Once the container is full or has been in accumulation for the maximum allowable time (often 12 months, but check institutional policy), contact your institution's EH&S department to schedule a pickup.[7][16]
-
Professional Disposal: The EH&S department will then arrange for a licensed hazardous waste disposal company to collect the material.[17] The ultimate disposal method for this type of organic solid is typically high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to destroy the compound and neutralize harmful combustion byproducts.[1]
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Contain the Spill: If the material is a solid, prevent it from becoming airborne. You can do this by gently covering it with a dry, inert absorbent material.
-
Clean-Up:
-
Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[3][12][18] Do not create dust.[3][12][19] A HEPA-filtered vacuum can be used for larger spills if available.[4]
-
Place all cleanup materials (wipes, contaminated PPE) into the same waste container.
-
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.[3][4]
-
Report: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize the waste generated in the first place.[7][14]
-
Prudent Purchasing: Order only the quantity of chemical needed for your immediate research.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[14]
-
Share Resources: Check with neighboring labs to see if they can use your excess, unexpired reagents.
By integrating these disposal and minimization strategies into your daily laboratory workflow, you contribute to a culture of safety, responsibility, and scientific excellence that protects you, your colleagues, and the environment.
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Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Penta. (2024, April 24). Benzoic acid Safety Data Sheet. Retrieved from [Link]_ benzoic-acid_msds_en.pdf
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
